Product packaging for mAChR-IN-1 hydrochloride(Cat. No.:)

mAChR-IN-1 hydrochloride

Cat. No.: B10814800
M. Wt: 524.8 g/mol
InChI Key: LZPQCDPVLUEOSL-UHFFFAOYSA-N
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Description

MAChR-IN-1 hydrochloride is a useful research compound. Its molecular formula is C23H26ClIN2O2 and its molecular weight is 524.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26ClIN2O2 B10814800 mAChR-IN-1 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPQCDPVLUEOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Antagonistic Action of mAChR-IN-1 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of mAChR-IN-1 hydrochloride (CAS 119391-73-0), a potent antagonist of muscarinic cholinergic receptors (mAChRs). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's pharmacological profile.

This compound is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors, demonstrating high affinity across multiple receptor subtypes. Its mechanism of action is characterized by competitive binding to the orthosteric site of mAChRs, thereby inhibiting the signal transduction pathways initiated by the endogenous ligand, acetylcholine.

Core Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This mode of action involves the direct competition with acetylcholine for binding to the receptor's primary binding site. By occupying this site, the compound prevents the conformational changes in the receptor necessary for the activation of downstream signaling cascades. The result is a blockade of the physiological effects mediated by the activation of these receptors.

The compound is identified as 4-iododexetimide, and its antagonistic properties have been characterized through radioligand binding assays. These studies have revealed its high affinity for muscarinic receptors in brain tissue.

Quantitative Analysis of Binding Affinity

The inhibitory potency of this compound has been quantified through in vitro binding assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueSpeciesTissueRadioligand
IC5017 nMRatBrain[3H]Dexetimide

Table 1: Inhibitory Potency of this compound.

Signaling Pathways Modulated by this compound

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. As a non-selective antagonist, this compound is expected to inhibit the signaling pathways associated with all five mAChR subtypes.

The M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Antagonism of these receptors by this compound leads to the inhibition of phospholipase C (PLC) activation, thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately prevents the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

The M2 and M4 receptors are coupled to Gi/o proteins. By antagonizing these receptors, this compound prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production.

Gq_Signaling_Inhibition cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling mAChR mAChR (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->mAChR Blocks ACh Acetylcholine ACh->mAChR Activates

Figure 1: Inhibition of Gq-coupled mAChR signaling pathway by this compound.

Gi_Signaling_Inhibition cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling mAChR mAChR (M2, M4) Gi Gi Protein mAChR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->mAChR Blocks ACh Acetylcholine ACh->mAChR Activates

Figure 2: Inhibition of Gi-coupled mAChR signaling pathway by this compound.

Experimental Protocols

The characterization of this compound's binding affinity was primarily conducted through radioligand binding assays.

Radioligand Binding Assay Protocol

  • Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound at muscarinic receptors.

  • Materials:

    • Tissue homogenates (e.g., rat brain cortex) containing muscarinic receptors.

    • Radioligand (e.g., [3H]dexetimide).

    • This compound at various concentrations.

    • Assay buffer (e.g., Tris-HCl buffer).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the tissue homogenates with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., atropine).

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep Prepare Tissue Homogenate Incubation Incubate Homogenate, Radioligand, and Test Compound Tissue_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compound (mAChR-IN-1 HCl) Ligand_Prep->Incubation Filtration Separate Bound and Unbound Ligand (Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Calculation Calculate Specific Binding Counting->Calculation Data_Analysis Determine IC50/Ki (Non-linear Regression) Calculation->Data_Analysis

Figure 3: General workflow for a radioligand binding assay.

Conclusion

This compound is a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors. Its mechanism of action involves the blockade of acetylcholine binding, leading to the inhibition of both Gq/11- and Gi/o-mediated signaling pathways. The quantitative binding data and the established experimental protocols provide a solid foundation for its use as a pharmacological tool in muscarinic receptor research. Further studies would be beneficial to fully elucidate its selectivity profile across all five human muscarinic receptor subtypes and to explore its effects in various functional assays.

Delving into the Discovery and Synthesis of mAChR-IN-1 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. This document details the scientific journey from lead compound identification to the elucidation of its pharmacological profile, offering valuable insights for researchers in neuroscience, pharmacology, and drug discovery.

Discovery of a Potent Muscarinic Antagonist

The discovery of this compound, also known as 4-iododexetimide (B1248845), emerged from a strategic effort to develop a radiolabeled ligand for imaging muscarinic cholinergic receptors in the brain using single photon emission computed tomography (SPECT). The journey began with the well-characterized muscarinic antagonist, dexetimide (B1670337).

The development process was guided by the need for a potent and specific antagonist that could be labeled with a suitable radioisotope for imaging purposes. A series of halogenated racemic analogues of dexetimide were synthesized and evaluated for their affinity to the muscarinic cholinergic receptor. Among these, the 4-iodo analogue of dexetimide, which came to be known as mAChR-IN-1, demonstrated high affinity and was selected for further development due to the suitability of iodine isotopes (¹²⁵I and ¹²³I) for radiolabeling and imaging studies[1].

The core discovery workflow involved the strategic chemical modification of a known mAChR ligand, followed by rigorous pharmacological evaluation to identify the candidate with the most promising characteristics for its intended application as a research tool.

Discovery_Workflow Figure 1: Discovery Workflow for mAChR-IN-1 cluster_0 Lead Identification & Rationale cluster_1 Chemical Synthesis & Screening cluster_2 Candidate Selection Lead Dexetimide (Potent mAChR Antagonist) Rationale Develop a radiolabeled ligand for SPECT imaging of mAChRs Lead->Rationale Synthesis Synthesis of halogenated dexetimide analogues Rationale->Synthesis Screening In vitro binding assays to determine mAChR affinity Synthesis->Screening Selection Identification of 4-iododexetimide (mAChR-IN-1) as the lead candidate Screening->Selection Properties High affinity for mAChRs Suitability for radioiodination Selection->Properties

A simplified workflow for the discovery of mAChR-IN-1.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from precursors of dexetimide. The key final step is the introduction of the iodine atom onto the phenyl ring of a dexetimide analogue.

Detailed Synthetic Protocol

The synthesis of racemic 4-iododexetimide (mAChR-IN-1) was achieved through the alkylation of α-cyano-α-phenyl-1-piperidinepropanamide with 4-iodobenzyl bromide. The following is a representative synthetic scheme based on the original disclosure[1].

Step 1: Synthesis of α-cyano-α-phenyl-1-piperidinepropanamide

This intermediate is a precursor to the dexetimide scaffold. Its synthesis is a known procedure in the literature.

Step 2: Alkylation to form 4-iododexetimide

To a solution of α-cyano-α-phenyl-1-piperidinepropanamide in a suitable aprotic solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added to generate the corresponding anion. Subsequently, 4-iodobenzyl bromide is added to the reaction mixture, which then undergoes nucleophilic substitution to yield the desired product, 4-iododexetimide.

Step 3: Formation of the Hydrochloride Salt

The free base of 4-iododexetimide is dissolved in a suitable solvent like anhydrous ether. Anhydrous hydrogen chloride (HCl) gas or a solution of HCl in a suitable solvent is then added to precipitate the hydrochloride salt, this compound. The resulting solid is collected by filtration and dried.

Biological Characterization

This compound is a potent, non-selective antagonist of muscarinic acetylcholine receptors. Its high affinity makes it a valuable tool for studying the distribution and function of these receptors.

Quantitative Data
ParameterValueReceptor/SystemReference
IC₅₀ 17 nMMuscarinic Cholinergic Receptor (mAChR)[2]
Formula C₂₃H₂₆ClIN₂O₂-[2]
Molecular Weight 524.82 g/mol -[2]

Experimental Protocols

The characterization of this compound involved standard pharmacological assays to determine its binding affinity for muscarinic receptors.

In Vitro Muscarinic Receptor Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound like mAChR-IN-1 for muscarinic receptors.

Objective: To determine the inhibitory constant (Kᵢ) of mAChR-IN-1 for muscarinic receptors using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

  • Test Compound: this compound.

  • Reference Compound: Atropine (B194438) (for determination of non-specific binding).

  • Receptor Source: Homogenates of a tissue rich in muscarinic receptors (e.g., rat brain cortex) or cell membranes from a cell line expressing a specific muscarinic receptor subtype.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester or a multi-well filter plate system with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of atropine (e.g., 1 µM).

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of mAChR-IN-1.

    • Determine the IC₅₀ value (the concentration of mAChR-IN-1 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow Figure 2: Workflow for In Vitro Binding Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Membrane_Prep Prepare receptor membranes Incubation Incubate membranes with reagents (Total, Non-specific, & Competitive Binding) Membrane_Prep->Incubation Reagent_Prep Prepare radioligand, test compound, and reference compound solutions Reagent_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Quantification Quantify radioactivity using a scintillation counter Filtration->Quantification Analysis Calculate specific binding, IC50, and Ki values Quantification->Analysis

A generalized workflow for a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways

mAChR-IN-1, as a muscarinic antagonist, blocks the downstream signaling cascades initiated by the binding of acetylcholine (ACh) to muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and activate distinct signaling pathways.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 G-proteins. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o G-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels.

mAChR-IN-1, by blocking the binding of ACh, prevents the activation of these signaling cascades.

mAChR_Signaling Figure 3: Muscarinic Acetylcholine Receptor Signaling Pathways cluster_0 Gq/11-Coupled Receptors (M1, M3, M5) cluster_1 Gi/o-Coupled Receptors (M2, M4) ACh_Gq Acetylcholine M135 M1, M3, M5 Receptor ACh_Gq->M135 Gq Gq/11 M135->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq ACh_Gi Acetylcholine M24 M2, M4 Receptor ACh_Gi->M24 Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi mAChR_IN_1 mAChR-IN-1 (Antagonist) mAChR_IN_1->M135 blocks mAChR_IN_1->M24 blocks

An overview of the signaling pathways blocked by mAChR-IN-1.

Conclusion

This compound (4-iododexetimide) stands as a significant tool in the field of cholinergic research. Its discovery provided a high-affinity radioligand for the in vitro and in vivo study of muscarinic acetylcholine receptors. The synthetic route, while requiring careful execution, is accessible and allows for the production of this valuable pharmacological probe. The detailed characterization of its binding properties has solidified its role in elucidating the distribution, density, and function of mAChRs in both healthy and diseased states. This technical guide provides a foundational understanding of mAChR-IN-1, empowering researchers to effectively utilize this compound in their scientific investigations.

References

mAChR-IN-1 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mAChR-IN-1 hydrochloride, a potent muscarinic cholinergic receptor antagonist. It includes key chemical and physical data, detailed information on its mechanism of action, experimental protocols for its characterization, and visual representations of relevant signaling pathways and workflows.

Core Compound Data

This compound is a valuable tool for studying the pharmacology of muscarinic acetylcholine (B1216132) receptors (mAChRs). The following table summarizes its key quantitative data.

ParameterValueReference
CAS Number 119391-73-0[1]
Molecular Weight 524.82 g/mol [1]
Molecular Formula C₂₃H₂₆ClIN₂O₂[1]
Potency (IC₅₀) 17 nM[1]

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

This compound acts as a potent antagonist at muscarinic acetylcholine receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and initiate distinct intracellular signaling cascades.[2][3]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), leading to various cellular responses.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

As an antagonist, this compound binds to these receptors but does not elicit a response. Instead, it blocks the binding of acetylcholine and other muscarinic agonists, thereby inhibiting their downstream signaling effects.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with muscarinic acetylcholine receptors that are antagonized by this compound.

Gq_Signaling_Pathway cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Activates mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->M1_M3_M5 Inhibits Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates targets

Caption: Gq-coupled mAChR signaling pathway.

Gi_Signaling_Pathway ACh Acetylcholine (Agonist) M2_M4 M2/M4 Receptor ACh->M2_M4 Activates mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->M2_M4 Inhibits Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Phosphorylates targets

Caption: Gi-coupled mAChR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the antagonistic activity of this compound. These protocols are based on standard practices for characterizing muscarinic receptor ligands.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand. The original characterization of a related compound was described by Wilson et al. (1989).[4]

Objective: To determine the inhibitory constant (Ki) of this compound at muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells stably expressing the receptor).

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound at various concentrations (for competition curve) or buffer/unlabeled ligand for total and non-specific binding, respectively.

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Cell membranes (protein concentration to be optimized).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of an unlabeled ligand like atropine) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of mAChR-IN-1 HCl Mix Combine Compound, Radioligand, and Membranes in 96-well plate Prep_Compound->Mix Prep_Radioligand Prepare fixed concentration of Radioligand (e.g., [³H]-NMS) Prep_Radioligand->Mix Prep_Membranes Prepare cell membranes with mAChRs Prep_Membranes->Mix Incubate Incubate to reach equilibrium Mix->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Add scintillation cocktail and count radioactivity Wash->Count Plot Plot % specific binding vs. [mAChR-IN-1 HCl] Count->Plot Calculate_IC50 Determine IC₅₀ from dose-response curve Plot->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

References

A Technical Guide to Muscarinic Receptor Subtypes and the Antagonist mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes, their associated signaling pathways, and the pharmacological characteristics of the potent muscarinic antagonist, mAChR-IN-1 hydrochloride. It includes detailed experimental protocols for the characterization of such compounds and summarizes key data for ease of reference.

Introduction to Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the majority of the physiological effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[1][2][3] These receptors are crucial in regulating a wide array of functions, including heart rate, smooth muscle contraction, glandular secretion, and cognitive processes like memory and learning.[2][4] Due to their critical roles, mAChRs are significant targets for drug discovery in various therapeutic areas, including chronic obstructive pulmonary disease (COPD), overactive bladder, and neurological disorders.[4][5]

The five mAChR subtypes can be broadly classified into two major families based on their G protein-coupling preference.

Muscarinic Receptor Subtypes and Signaling Pathways

The functional diversity of mAChRs arises from their differential coupling to intracellular G proteins, which initiates distinct downstream signaling cascades.

Gq/11-Coupled Receptors: M1, M3, and M5

The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family.[1][4] Activation of these receptors by an agonist leads to the stimulation of phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which phosphorylates various cellular proteins to elicit a physiological response.[1]

Gq_Coupled_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR M1, M3, M5 Receptor Gq Gq/11 mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Response Cellular Response PKC->Response Phosphorylates ACh Acetylcholine (Agonist) ACh->mAChR Activates

Caption: Gq/11-coupled mAChR signaling pathway.
Gi/o-Coupled Receptors: M2 and M4

The M2 and M4 receptor subtypes couple to inhibitory G proteins of the Gi/o family.[1][4] Upon activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the Gβγ subunits released from the Gi/o protein can directly modulate effector proteins, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization, and can inhibit N- and P/Q-type calcium channels.[1][7]

Gi_Coupled_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR M2, M4 Receptor Gi Gi/o mAChR->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits G_beta_gamma Gβγ Gi->G_beta_gamma cAMP cAMP AC->cAMP GIRK GIRK Channel PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates ACh Acetylcholine (Agonist) ACh->mAChR Activates G_beta_gamma->GIRK Activates

Caption: Gi/o-coupled mAChR signaling pathway.
Summary of Receptor Subtype Characteristics

SubtypeG Protein CouplingPrimary EffectorKey Second Messenger(s)General Effect
M1 Gq/11Phospholipase CIP3, DAG, Ca²⁺Excitatory
M2 Gi/oAdenylyl Cyclase↓ cAMPInhibitory
M3 Gq/11Phospholipase CIP3, DAG, Ca²⁺Excitatory
M4 Gi/oAdenylyl Cyclase↓ cAMPInhibitory
M5 Gq/11Phospholipase CIP3, DAG, Ca²⁺Excitatory

Pharmacological Profile of this compound

This compound is a potent antagonist of muscarinic cholinergic receptors.[8] Pharmacological data identifies it as a powerful inhibitor of mAChR activity, though detailed selectivity across the five receptor subtypes is not extensively published in the public domain.

CompoundTargetActivityValue
This compound Muscarinic Cholinergic Receptors (mAChR)AntagonistIC50: 17 nM[8]

IC50 (Half-maximal inhibitory concentration) denotes the concentration of the drug required to inhibit 50% of the receptor's activity. The specific subtype(s) for this reported value are not specified.

Experimental Protocols for Antagonist Characterization

To determine the affinity (Ki) and functional potency (IC50) of a novel antagonist like this compound at each mAChR subtype, a series of standardized in vitro assays are required.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the binding affinity (Ki).

Objective: To determine the Ki of this compound at each of the five human mAChR subtypes.

Materials:

  • Cell membranes from stable cell lines expressing a single human mAChR subtype (e.g., CHO or HEK293 cells).[9]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[10]

  • Test Compound: this compound, serially diluted.

  • Non-specific binding control: Atropine (10 µM), a high-affinity non-selective antagonist.

  • Assay Buffer: e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 7.5.[10]

  • 96-well or 384-well filter plates (e.g., glass fiber filter pre-treated with polyethyleneimine).[9][11]

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a concentration that provides adequate signal (e.g., 5-10 µg of protein per well).

  • Assay Plate Setup: In a multiwell plate, add assay buffer, the serially diluted test compound, the radioligand at a fixed concentration (typically near its Kd value, e.g., ~0.6 nM for [³H]-NMS), and the cell membrane preparation.[10][11]

    • Total Binding Wells: Contain membranes, buffer, and radioligand.

    • Non-Specific Binding (NSB) Wells: Contain membranes, buffer, radioligand, and a high concentration of an unlabeled antagonist (e.g., atropine).

    • Test Compound Wells: Contain membranes, buffer, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates with gentle agitation for a sufficient period to reach equilibrium (e.g., 2 hours at 20°C).[10]

  • Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the bound from the free radioligand.[10] Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Compound A1 Combine Reagents in Multiwell Plate P1->A1 P2 Prepare Receptor Membranes, Radioligand, and Buffers P2->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Harvest by Vacuum Filtration A2->A3 A4 Wash to Remove Unbound Ligand A3->A4 D1 Measure Radioactivity (Scintillation Counting) A4->D1 D2 Calculate IC50 from Dose-Response Curve D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for a radioligand competition binding assay.
Functional Assays

Functional assays are essential to confirm that the binding of the antagonist translates into a functional blockade of the receptor's signaling pathway.

Principle: This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium via the Gq pathway. Cells are loaded with a calcium-sensitive fluorescent dye.

Methodology:

  • Cell Plating: Seed cells expressing the M1, M3, or M5 receptor into a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-chelating fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 45-60 minutes) at 37°C.[10]

  • Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the antagonist (e.g., this compound) for a defined period.

  • Agonist Stimulation: Place the plate in a fluorometric imaging plate reader (FLIPR). Measure baseline fluorescence, then add a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine at its EC80 concentration).

  • Measurement: Continue to monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the agonist's response against the log concentration of the antagonist.

Principle: This assay measures the antagonist's ability to reverse the agonist-induced inhibition of cAMP production via the Gi pathway.

Methodology:

  • Cell Treatment: Treat cells expressing the M2 or M4 receptor with varying concentrations of the antagonist.

  • Stimulation: Stimulate the cells with a combination of an adenylyl cyclase activator (e.g., forskolin) and a muscarinic agonist (e.g., carbachol). The agonist will inhibit the forskolin-stimulated cAMP production.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Analysis: The antagonist will reverse the agonist's inhibitory effect, leading to a dose-dependent increase in cAMP levels. Calculate the IC50 from the resulting dose-response curve.

Conclusion

The five muscarinic acetylcholine receptor subtypes represent a complex and highly valuable class of drug targets. Their distinct signaling mechanisms—Gq/11 for M1, M3, and M5, and Gi/o for M2 and M4—allow for a wide range of physiological control. Compounds such as this compound, a potent muscarinic antagonist, are critical tools for pharmacological research. A thorough characterization of such molecules requires a systematic approach using binding and functional assays, as detailed in this guide, to elucidate their affinity, potency, and subtype selectivity, which are crucial parameters for their development as either research tools or therapeutic agents.

References

An In-depth Technical Guide to mAChR-IN-1 Hydrochloride: A Potent and Selective M1 Muscarinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride, also known as 4-iododexetimide, is a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] This guide provides a comprehensive overview of its role in cholinergic signaling pathways, its pharmacological properties, and detailed experimental protocols for its use in research. Understanding the specific interactions of this molecule is crucial for its application in studying the physiological and pathological roles of the M1 receptor, which is a key target in various neurological and psychiatric disorders.

Core Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a marked preference for the M1 subtype.[1][3] Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different intracellular signaling pathways.

The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

By selectively antagonizing the M1 receptor, this compound primarily blocks the Gq/11 signaling cascade initiated by acetylcholine at this receptor subtype.

Quantitative Pharmacological Data

The selectivity of this compound for the M1 receptor subtype has been characterized through in vitro binding and functional assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound (4-iododexetimide) for Human Muscarinic Receptor Subtypes [1][3]

Receptor SubtypeMean Ki (pM)
M1337
M21630
M35690
M4640
M51340

Table 2: In Vitro Functional Antagonism of this compound (4-iododexetimide) at Human Muscarinic Receptor Subtypes [1][3]

Receptor SubtypeMean IC50 (nM)
M131
M2640
M3480
M480
M5230

Data from de Jong et al., 2015. Ki values were determined by radioligand binding assays, and IC50 values were determined by GTPγ35S binding assays.

Cholinergic Signaling Pathways and the Role of this compound

As an M1-selective antagonist, this compound is a valuable tool for dissecting the specific roles of the M1 receptor in cholinergic transmission. The following diagrams illustrate the canonical signaling pathway for the M1 receptor and the point of intervention for this compound.

M1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca2->CellularResponse Modulates PKC->CellularResponse Modulates mAChRIN1 mAChR-IN-1 HCl mAChRIN1->M1R Blocks

M1 Receptor Signaling Pathway and Inhibition by mAChR-IN-1 HCl

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Radioligand Binding Assay for M1 Receptor Affinity

This protocol is to determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells).

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • This compound.

  • Atropine (B194438) as a non-selective muscarinic antagonist for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-NMS (at a final concentration close to its Kd), and 50 µL of the this compound dilution.

  • For total binding, add 50 µL of binding buffer instead of the compound.

  • For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM).

  • Initiate the binding reaction by adding 50 µL of the M1 receptor-expressing cell membranes (protein concentration to be optimized).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value using competitive binding analysis software (e.g., Prism) by fitting the data to a one-site competition model.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, [3H]-NMS, mAChR-IN-1) Incubate Incubate at Room Temperature Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate Ki) Count->Analyze

Radioligand Binding Assay Workflow
Calcium Flux Assay for M1 Receptor Functional Antagonism

This protocol measures the ability of this compound to inhibit M1 receptor-mediated intracellular calcium mobilization.

Materials:

  • A cell line stably expressing the human M1 receptor (e.g., CHO-K1 or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • This compound.

  • A muscarinic agonist (e.g., acetylcholine or carbachol).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Seed the M1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.

  • Determine the peak fluorescence response for each well.

  • Calculate the percentage of inhibition of the agonist response by this compound at each concentration.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Calcium_Flux_Workflow Start Seed and Culture M1-expressing Cells LoadDye Load Cells with Calcium Dye Start->LoadDye WashCells Wash Cells LoadDye->WashCells AddAntagonist Add mAChR-IN-1 HCl WashCells->AddAntagonist ReadBaseline Measure Baseline Fluorescence AddAntagonist->ReadBaseline InjectAgonist Inject Agonist and Record Fluorescence ReadBaseline->InjectAgonist Analyze Data Analysis (Calculate IC50) InjectAgonist->Analyze

Calcium Flux Assay Workflow

In Vivo Applications

While extensive in vivo pharmacokinetic and pharmacodynamic data for this compound are not widely published, its radiolabeled form ([123I]-iododexetimide) has been used in preclinical imaging studies in rats and mice to investigate the distribution and density of M1 receptors in the brain.[1][2][3] These studies highlight its potential as a research tool for in vivo imaging of the M1 receptor.

Conclusion

This compound is a potent and selective M1 muscarinic acetylcholine receptor antagonist. Its well-characterized in vitro pharmacological profile makes it an invaluable tool for researchers investigating the role of the M1 receptor in health and disease. The detailed experimental protocols provided in this guide offer a starting point for its application in a variety of research settings. Further studies are warranted to fully elucidate its in vivo properties and therapeutic potential.

References

Predicted Binding and Activity of a Representative M1-Selective Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific binding site and subtype affinity data for the compound designated "mAChR-IN-1 hydrochloride." Therefore, this technical guide serves as a representative example, outlining the predicted binding site, pharmacological profile, and relevant experimental methodologies for a well-characterized, M1-selective muscarinic antagonist, VU0255035, to illustrate the required scientific and technical framework.

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine.[1] These receptors are critical for regulating a wide array of physiological functions in both the central and peripheral nervous systems. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1] Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase activity and modulate ion channels.[1]

The high degree of conservation in the orthosteric binding site—where acetylcholine binds—presents a significant challenge for the development of subtype-selective drugs.[2] As a result, research has increasingly focused on allosteric sites, which are topographically distinct from the orthosteric site and less conserved across subtypes.[3] Ligands that bind to these allosteric sites can modulate the receptor's response to acetylcholine, offering a promising avenue for achieving subtype selectivity.[3] This guide details the predicted binding site and pharmacological characteristics of a representative M1-selective antagonist, VU0255035, and provides the methodologies used for its characterization.

Predicted Binding Site of a Representative M1-Selective Antagonist

Computational docking and site-directed mutagenesis studies on various M1-selective modulators suggest a common allosteric binding site located in the extracellular vestibule (ECV) of the receptor.[4][5] This pocket is situated externally to the highly conserved orthosteric site, which is capped by a "tyrosine lid."

For a representative M1-selective antagonist like VU0255035, the predicted binding is to this allosteric site. The interaction is likely stabilized by key residues within the transmembrane (TM) domains and extracellular loops (ECLs). Studies on similar compounds have identified critical interactions with residues in TM2, TM7, and ECL2.[4] This allosteric binding does not directly compete with acetylcholine but instead induces a conformational change in the receptor that prevents its activation, a mechanism characteristic of non-competitive antagonism.[6]

Quantitative Pharmacological Data

The binding affinity and functional potency of a muscarinic antagonist are determined through radioligand binding assays and cell-based functional assays, respectively. The data below for the representative M1-selective antagonist, VU0255035, demonstrates its high affinity and selectivity for the M1 receptor subtype.

Table 1: Radioligand Competition Binding Affinity

This table summarizes the binding affinities (Ki) of the representative antagonist VU0255035 against the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeRepresentative Compound (VU0255035) Ki (nM)[2]
M1 12.7
M2 > 440
M3 > 800
M4 76
M5 > 440
Table 2: Functional Antagonist Potency

This table shows the functional inhibitory potencies (IC50) of the representative antagonist VU0255035 in a cell-based calcium mobilization assay. Lower IC50 values indicate greater potency in blocking receptor activation.

Receptor SubtypeRepresentative Compound (VU0255035) IC50 (nM)[2]
M1 130
M2 >10,000
M3 >10,000
M4 >10,000
M5 >10,000

Signaling Pathways

M1, M3, and M5 receptors signal through the Gq pathway, while M2 and M4 receptors use the Gi pathway. An antagonist at the M1 receptor, such as the representative compound discussed, would block the Gq signaling cascade, preventing downstream cellular responses like calcium mobilization.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_downstream Downstream Signaling mAChR_M1 M1 Receptor Gq Gq Protein mAChR_M1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine ACh->mAChR_M1 Activates Antagonist M1 Antagonist (e.g., VU0255035) Antagonist->mAChR_M1 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Figure 1. Gq signaling pathway for the M1 receptor, showing antagonism.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_downstream Downstream Signaling mAChR_M2_M4 M2/M4 Receptor Gi Gi Protein mAChR_M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ACh Acetylcholine ACh->mAChR_M2_M4 Activates ATP ATP ATP->AC Response Inhibited Cellular Response cAMP->Response

Figure 2. Gi signaling pathway for M2/M4 receptors.

Experimental Protocols

The following protocols describe standard methodologies for characterizing the binding and function of a novel muscarinic receptor antagonist.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.[7][8][9]

Objective: To determine the Ki of a test antagonist at each of the five human mAChR subtypes.

Materials:

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing one of the human M1-M5 receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Non-specific Binding Control: Atropine (B194438) (1 µM), a non-selective muscarinic antagonist.

  • Test Compound: Serial dilutions of the antagonist (e.g., 0.1 nM to 100 µM).

  • Instrumentation: 96-well filter plates, cell harvester, liquid scintillation counter.

Procedure:

  • Preparation: Thaw frozen cell membranes on ice. Dilute membranes in assay buffer to a final concentration that yields adequate signal (e.g., 5-20 µg protein per well).

  • Assay Plate Setup: Add assay buffer, radioligand (at a concentration near its Kd, e.g., 0.5 nM [³H]-NMS), and either the test compound, buffer (for total binding), or atropine (for non-specific binding) to each well of a 96-well plate.

  • Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of Test Antagonist a1 Combine reagents in 96-well plate: - Radioligand - Test Antagonist or Control - Cell Membranes p1->a1 p2 Prepare cell membranes (expressing M1-M5) p2->a1 p3 Prepare Radioligand ([³H]-NMS) p3->a1 a2 Incubate at RT (to reach equilibrium) a1->a2 a3 Filter and wash plates to separate bound/free ligand a2->a3 a4 Add scintillant and count radioactivity (CPM) a3->a4 d1 Calculate Specific Binding a4->d1 d2 Plot % Inhibition vs. [Antagonist] d1->d2 d3 Determine IC50 via non-linear regression d2->d3 d4 Calculate Ki using Cheng-Prusoff equation d3->d4 result Affinity (Ki) Value d4->result

Figure 3. Workflow for a radioligand competition binding assay.
Calcium Flux Functional Assay

This cell-based assay measures a compound's ability to block the intracellular calcium increase that occurs upon activation of Gq-coupled receptors (M1, M3, M5).[10][11]

Objective: To determine the IC50 of a test antagonist at Gq-coupled mAChR subtypes.

Materials:

  • Cells: CHO or HEK293 cells stably expressing a Gq-coupled receptor (e.g., M1).

  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Acetylcholine or Carbachol at a concentration that produces ~80% of the maximal response (EC80).

  • Test Compound: Serial dilutions of the antagonist.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the calcium indicator dye solution to each well. Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add serial dilutions of the test antagonist to the appropriate wells and incubate for 15-30 minutes.

  • Fluorescence Reading: Place the cell plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading for several seconds.

  • Agonist Stimulation: Use the instrument's liquid handler to add the EC80 concentration of the agonist (e.g., acetylcholine) to all wells simultaneously.

  • Data Acquisition: Immediately after agonist addition, continuously record the fluorescence intensity over time (typically 2-3 minutes) to capture the calcium mobilization peak.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data, with the response in the absence of antagonist as 100% and the response with no agonist as 0%.

    • Plot the normalized response against the log concentration of the antagonist.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR / FlexStation) cluster_analysis Data Analysis p1 Plate cells expressing M1, M3, or M5 receptor p2 Load cells with calcium-sensitive dye p1->p2 a1 Pre-incubate cells with Test Antagonist p2->a1 p3 Prepare Test Antagonist and Agonist (ACh) a2 Read baseline fluorescence a1->a2 a3 Inject Agonist (ACh) a2->a3 a4 Measure peak fluorescence response over time a3->a4 d1 Calculate peak response (Peak - Baseline) a4->d1 d2 Normalize data and plot % Response vs. [Antagonist] d1->d2 d3 Determine IC50 via non-linear regression d2->d3 result Potency (IC50) Value d3->result

Figure 4. Workflow for a calcium flux functional assay.

Conclusion

While specific data for this compound is not publicly available, this guide provides a comprehensive framework for its characterization. By employing computational modeling, radioligand binding assays, and functional calcium flux assays, the binding site, affinity, and potency of a novel muscarinic antagonist can be thoroughly determined. The representative data for the M1-selective antagonist VU0255035 highlight the potential for developing highly selective ligands by targeting less conserved allosteric sites on muscarinic receptors. This approach is crucial for advancing the development of new therapeutics with improved efficacy and reduced side effects.

References

The Role of mAChR-IN-1 Hydrochloride in Elucidating G-Protein Coupled Receptor Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of mAChR-IN-1 hydrochloride, a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), and its application in the study of G-protein coupled receptors (GPCRs). This document details its mechanism of action, physicochemical properties, and provides comprehensive experimental protocols for its use in characterizing GPCR signaling pathways.

Introduction to this compound and Muscarinic Receptors

This compound is a potent, non-selective antagonist of muscarinic acetylcholine receptors, a family of five GPCR subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine.[1] These receptors are crucial in regulating a wide array of physiological functions in the central and peripheral nervous systems.[2] The five subtypes are broadly categorized based on their primary G-protein coupling:

  • M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[2]

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]

Due to their integral role in health and disease, mAChRs are significant targets for drug discovery. Understanding the function and signaling of these receptors is paramount, and selective antagonists like this compound are invaluable tools in this endeavor.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Chemical Name 1'-(4-Iodobenzyl)-3-phenyl-[3,4'-bipiperidine]-2,6-dione hydrochloride[3]
Synonyms mAChR-IN-1 HCl[3]
Molecular Formula C23H25IN2O2 · HCl[1]
Molecular Weight 524.83 g/mol [1]
CAS Number 119391-73-0[1]
Appearance Solid[1]
IC50 (mAChR) 17 nM[1]

Mechanism of Action and Receptor Selectivity

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. It binds to the orthosteric site on the receptor, thereby preventing the binding of the endogenous agonist, acetylcholine, and inhibiting downstream signaling.

The selectivity profile of the closely related compound, 4-iododexetimide (B1248845) (the free base of mAChR-IN-1), has been characterized across the five human muscarinic receptor subtypes. These studies reveal a high affinity for the M1 receptor subtype with modest selectivity over the other subtypes.

Table 1: Binding Affinity (Ki) of 4-Iododexetimide for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Fold Selectivity (vs. M1)
M10.3371
M21.354
M35.6916.9
M40.641.9
M51.364

Data from radioligand binding experiments using membranes from CHO-K1 cells expressing individual human muscarinic receptor subtypes.[4]

Table 2: Functional Antagonism (IC50) of 4-Iododexetimide at Human Muscarinic Receptor Subtypes

Receptor SubtypeIC50 (nM)Fold Selectivity (vs. M1)
M1311
M21274.1
M364220.7
M4812.6
M52969.5

Data from GTPγ35S binding assays assessing functional antagonism of acetylcholine-activated human M1-M5 receptors.[4]

Signaling Pathways

The antagonism of mAChRs by this compound blocks the initiation of their respective downstream signaling cascades. The following diagrams illustrate the Gq/11 and Gi/o pathways that are inhibited.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M1/M3/M5 Receptor Gq Gq/11 mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., smooth muscle contraction, glandular secretion) PKC->CellularResponse Phosphorylates targets ACh Acetylcholine ACh->mAChR Activates mAChR_IN_1 mAChR-IN-1 mAChR_IN_1->mAChR Inhibits

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.

Gi_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M2/M4 Receptor Gi Gi/o mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased heart rate, inhibition of neurotransmitter release) PKA->CellularResponse Phosphorylates targets ACh Acetylcholine ACh->mAChR Activates mAChR_IN_1 mAChR-IN-1 mAChR_IN_1->mAChR Inhibits

Gi/o Signaling Pathway for M2 and M4 Receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol is adapted from studies determining the binding affinity of muscarinic receptor antagonists.[2][5]

radioligand_binding_workflow start Start prep_membranes Prepare Cell Membranes (e.g., from CHO cells expressing a single mAChR subtype) start->prep_membranes prepare_reagents Prepare Reagents - Radioligand (e.g., [3H]NMS) - mAChR-IN-1 (serial dilutions) - Assay Buffer prep_membranes->prepare_reagents incubation Incubation (Membranes + Radioligand + mAChR-IN-1) prepare_reagents->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity on filters) filtration->counting analysis Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis end End analysis->end calcium_flux_workflow start Start plate_cells Plate Cells (e.g., CHO or HEK293 expressing M1, M3, or M5) start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye pre_incubation Pre-incubate with mAChR-IN-1 (or vehicle) load_dye->pre_incubation add_agonist Add Agonist (e.g., Acetylcholine or Carbachol) pre_incubation->add_agonist measure_fluorescence Measure Fluorescence (using a fluorescence plate reader, e.g., FLIPR) add_agonist->measure_fluorescence analysis Data Analysis (Determine inhibition of agonist-induced calcium flux) measure_fluorescence->analysis end End analysis->end camp_assay_workflow start Start plate_cells Plate Cells (expressing M2 or M4) start->plate_cells pre_incubation Pre-incubate with mAChR-IN-1 and Forskolin plate_cells->pre_incubation add_agonist Add Muscarinic Agonist (e.g., Acetylcholine) pre_incubation->add_agonist incubation Incubate to Allow cAMP Level Changes add_agonist->incubation lyse_cells Lyse Cells incubation->lyse_cells detect_camp Detect cAMP Levels (e.g., HTRF, ELISA, or luminescence-based assay) lyse_cells->detect_camp analysis Data Analysis (Determine the reversal of agonist-induced cAMP inhibition) detect_camp->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in cell culture experiments. This document includes information on its mechanism of action, physicochemical properties, and step-by-step instructions for common cell-based assays.

Introduction to this compound

This compound is a potent, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs) with an IC50 of 17 nM[1][2]. As a pan-mAChR antagonist, it inhibits all five subtypes of muscarinic receptors (M1-M5). These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological processes in the central and peripheral nervous systems[3][4]. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels[5][6]. Conversely, the M2 and M4 receptor subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[5][7]. Due to its ability to block these signaling pathways, this compound is a valuable tool for studying the physiological and pathological roles of muscarinic receptor signaling.

Physicochemical and Solubility Data

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.

PropertyValueReference
Molecular Formula C₂₃H₂₆ClIN₂O₂[8]
Molecular Weight 524.82 g/mol [1][8]
Appearance White to off-white solid powder[1][8]
IC50 17 nM for mAChR[1][8]
Solubility (in vitro) DMSO: ~65 mg/mL (~123.85 mM) H₂O: ~1 mg/mL (~1.91 mM)[1][8]
Storage (Powder) -20°C for 3 years 4°C for 2 years[8]
Storage (in Solvent) -80°C for 6 months -20°C for 1 month[1][2]

Signaling Pathways Modulated by this compound

As an antagonist, this compound blocks the downstream signaling cascades initiated by acetylcholine (ACh) or other muscarinic agonists. The primary pathways affected are the Gq/11 and Gi/o pathways.

Inhibition of the Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Gq_pathway_inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACh Acetylcholine (Agonist) mAChR M1/M3/M5 Receptor ACh->mAChR Activates mAChR_IN_1 mAChR-IN-1 HCl (Antagonist) mAChR_IN_1->mAChR Blocks Gq Gq/11 mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca²⁺ Ca2->PKC Activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates targets Gi_pathway_inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACh Acetylcholine (Agonist) mAChR M2/M4 Receptor ACh->mAChR Activates mAChR_IN_1 mAChR-IN-1 HCl (Antagonist) mAChR_IN_1->mAChR Blocks Gi Gi/o mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Phosphorylates targets calcium_flux_workflow Seed_Cells 1. Seed cells expressing M1/M3/M5 receptors in a 96-well plate Incubate_1 2. Incubate overnight Seed_Cells->Incubate_1 Load_Dye 3. Load cells with a calcium-sensitive fluorescent dye Incubate_1->Load_Dye Incubate_2 4. Incubate for dye uptake Load_Dye->Incubate_2 Add_Antagonist 5. Add mAChR-IN-1 HCl at various concentrations Incubate_2->Add_Antagonist Incubate_3 6. Incubate with antagonist Add_Antagonist->Incubate_3 Add_Agonist 7. Add a muscarinic agonist (e.g., Carbachol) at EC80 Incubate_3->Add_Agonist Measure_Fluorescence 8. Measure fluorescence intensity (kinetic read) Add_Agonist->Measure_Fluorescence Analyze_Data 9. Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data camp_assay_workflow Seed_Cells 1. Seed cells expressing M2/M4 receptors in a 384-well plate Incubate_1 2. Incubate overnight Seed_Cells->Incubate_1 Pre-incubation 3. Pre-incubate cells with mAChR-IN-1 HCl and Forskolin Incubate_1->Pre-incubation Add_Agonist 4. Add a muscarinic agonist (e.g., Oxotremorine M) at EC80 Pre-incubation->Add_Agonist Incubate_2 5. Incubate to allow for cAMP modulation Add_Agonist->Incubate_2 Lyse_Cells 6. Lyse cells Incubate_2->Lyse_Cells Detect_cAMP 7. Detect cAMP levels using a suitable assay kit (e.g., HTRF) Lyse_Cells->Detect_cAMP Analyze_Data 8. Analyze data and calculate IC50 Detect_cAMP->Analyze_Data

References

Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Patch Clamp Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride is a potent, synthetic antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] These receptors, part of the G protein-coupled receptor (GPCR) superfamily, are crucial mediators of the neurotransmitter acetylcholine's effects in both the central and peripheral nervous systems.[4] Dysregulation of muscarinic signaling is implicated in a variety of pathological conditions, making mAChRs significant targets for therapeutic intervention.

Patch clamp electrophysiology is a powerful technique for investigating the function of ion channels and the influence of pharmacological agents on their activity at the cellular and subcellular levels. This document provides detailed application notes and a generalized protocol for the use of this compound in patch clamp studies to characterize its effects on cellular electrophysiology.

Product Information: this compound

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
IC50 17 nM[1][3]
Molecular Weight 524.82 g/mol [3]
Formula C₂₃H₂₆ClIN₂O₂[3]
CAS Number 119391-73-0[3]
Solubility DMSO: ≥ 21.7 mg/mL[3]
Water: Sparingly soluble-
Storage Store at -20°C as a solid. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[3]

Application Notes

Mechanism of Action and Receptor Subtype Selectivity

This compound acts as an antagonist at muscarinic acetylcholine receptors.[1][2][3] There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins to elicit their effects. M1, M3, and M5 receptors typically couple through Gαq/11 to activate phospholipase C, leading to an increase in intracellular calcium. M2 and M4 receptors couple through Gαi/o to inhibit adenylyl cyclase, decreasing cAMP levels, and can also directly modulate ion channels.

The available literature describes this compound as a potent mAChR antagonist but does not provide a detailed selectivity profile across the M1-M5 subtypes. Therefore, it should be considered a non-selective muscarinic antagonist in initial experimental designs. Researchers should be aware that the observed electrophysiological effects could result from the blockade of any or all muscarinic receptor subtypes expressed in the cell type under investigation.

Recommended Working Concentration for Patch Clamp Studies

As there are no specific published patch clamp studies utilizing this compound, the optimal working concentration must be determined empirically for each specific cell type and experimental paradigm. However, a rational starting concentration range can be estimated based on its high potency (IC50 = 17 nM).

For initial experiments, a concentration range of 100 nM to 1 µM is recommended. This range is approximately 6 to 60 times the IC50 value and is a common starting point for potent antagonists in electrophysiology to ensure complete receptor blockade. A concentration-response curve should be generated to determine the precise IC50 for the specific agonist-induced current being measured in the experimental system.

Preparation of Stock and Working Solutions

Stock Solution (10 mM in DMSO):

  • Weigh out 5.25 mg of this compound.

  • Dissolve in 1 mL of anhydrous DMSO.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -80°C.

Working Solutions: Working solutions should be prepared fresh daily by diluting the stock solution in the appropriate extracellular (bath) solution to the desired final concentration. Due to the low final concentration of DMSO (typically <0.1%), it is unlikely to have a significant effect on most neuronal preparations. However, it is crucial to include the same final concentration of DMSO in the vehicle control solution.

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors, which are antagonized by this compound.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1, M3, M5 (Gq-coupled) ACh->M1_M3_M5 binds mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->M1_M3_M5 blocks Gq Gαq/11 M1_M3_M5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ion_Channel_Modulation Ion Channel Modulation Ca_release->Ion_Channel_Modulation PKC->Ion_Channel_Modulation

Gq-coupled mAChR signaling pathway.

Gi_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2, M4 (Gi-coupled) ACh->M2_M4 binds mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->M2_M4 blocks Gi Gαi/o M2_M4->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates (Gβγ) Ca_Channel Ca²⁺ Channel Gi->Ca_Channel inhibits (Gβγ) ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates

Gi/o-coupled mAChR signaling pathway.

Experimental Protocol: Characterization of this compound using Whole-Cell Patch Clamp

This protocol provides a general framework for assessing the antagonist properties of this compound on muscarinic agonist-induced currents in a neuronal or heterologous expression system.

I. Solutions and Reagents
SolutionComponentConcentration (mM)
Extracellular (Bath) Solution NaCl140
KCl3
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm
Intracellular (Pipette) Solution K-Gluconate130
KCl10
MgCl₂2
EGTA0.5
HEPES10
Mg-ATP4
Na-GTP0.4
pH adjusted to 7.3 with KOH, Osmolarity ~290 mOsm
  • Muscarinic Agonist: e.g., Carbachol or Oxotremorine-M.

  • This compound: Prepared as a 10 mM stock in DMSO.

  • Vehicle Control: DMSO at the same final concentration as in the this compound working solution.

  • Cell Culture Medium: Appropriate for the cell type being used (e.g., Neurobasal medium for neurons, DMEM for HEK293 cells).

II. Experimental Workflow

The following diagram outlines the general workflow for a patch clamp experiment to test the effects of this compound.

workflow A Prepare Cells (e.g., cultured neurons or HEK293 cells expressing mAChRs) D Obtain Whole-Cell Configuration A->D B Prepare Solutions (Extracellular, Intracellular, Agonist, Antagonist, Vehicle) B->D C Pull and Fire-Polish Patch Pipettes (3-5 MΩ) C->D E Record Baseline Activity D->E F Apply Muscarinic Agonist (e.g., Carbachol) to elicit a stable current E->F G Washout Agonist F->G H Pre-incubate with Vehicle Control G->H I Re-apply Agonist + Vehicle H->I J Washout I->J K Pre-incubate with This compound J->K L Apply Agonist + This compound K->L M Analyze Data: Compare agonist-induced current in the presence of vehicle vs. antagonist L->M

Experimental workflow for patch clamp analysis.
III. Detailed Procedure

  • Cell Preparation:

    • Plate cells (e.g., primary hippocampal neurons, dorsal root ganglion neurons, or HEK293 cells transfected with a specific mAChR subtype) onto glass coverslips 24-48 hours before the experiment.

    • Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse continuously with extracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the intracellular solution.

    • Approach a healthy-looking cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Electrophysiological Recording:

    • Clamp the cell at a holding potential of -60 mV in voltage-clamp mode.

    • Record a stable baseline current for 2-3 minutes.

    • Apply a muscarinic agonist (e.g., 10 µM carbachol) via the perfusion system until a stable inward or outward current is observed. The nature of the current will depend on the mAChR subtypes present and the ion channels they modulate.

    • Wash out the agonist with extracellular solution until the current returns to baseline.

  • Application of this compound:

    • Perfuse the cell with the vehicle control solution for 2-3 minutes.

    • Co-apply the muscarinic agonist and the vehicle control and record the resulting current.

    • Wash out the agonist and vehicle.

    • Perfuse the cell with the desired concentration of this compound (e.g., 500 nM) for 2-3 minutes.

    • Co-apply the muscarinic agonist and this compound and record the resulting current.

    • To determine the IC50, repeat this procedure with a range of this compound concentrations.

IV. Data Analysis
  • Measure the peak amplitude of the agonist-induced current in the absence (vehicle) and presence of different concentrations of this compound.

  • Calculate the percentage of inhibition for each concentration of the antagonist.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Fit the data with a sigmoidal dose-response curve to determine the IC50 value for the inhibition of the specific agonist-induced current.

Conclusion

This compound is a potent tool for investigating muscarinic signaling in various cellular systems. While its subtype selectivity remains to be fully characterized, its high potency makes it a valuable antagonist for studying the overall role of mAChRs in modulating neuronal excitability and ion channel function. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this compound in their patch clamp electrophysiology studies. As with any pharmacological tool, careful experimental design, including appropriate controls and concentration-response analysis, is essential for obtaining robust and interpretable data.

References

Application Notes and Protocols for In Vivo Administration of mAChR-IN-1 Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride is a potent muscarinic cholinergic receptor (mAChR) antagonist with an in vitro IC50 of 17 nM[1][2][3][4]. As antagonists of mAChRs, molecules like this compound are valuable research tools for investigating the physiological and pathological roles of the cholinergic system. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely expressed throughout the central and peripheral nervous systems and are involved in a vast array of physiological processes, including learning, memory, motor control, and autonomic function[5].

This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models. Due to the limited publicly available in vivo data for this specific compound, the protocols and dosages provided are illustrative and based on established methodologies for other potent, non-selective muscarinic antagonists. Researchers are strongly advised to conduct dose-response studies to determine the optimal concentration for their specific animal model and experimental paradigm.

Physicochemical and Formulation Data

A summary of the key physicochemical properties and a recommended formulation for in vivo studies are presented in the table below.

PropertyValueReference
Molecular Formula C₂₃H₂₆ClIN₂O₂[2]
Molecular Weight 524.82 g/mol [2]
In Vitro IC50 17 nM (non-selective mAChR)[1][2][3][4]
In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Solubility in Formulation ≥ 2.17 mg/mL[1]

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine (B1216132) receptors are classified into five subtypes (M1-M5), which couple to different G-proteins to initiate distinct intracellular signaling cascades. As a non-selective antagonist, this compound is expected to block the activation of these pathways by the endogenous ligand, acetylcholine (ACh).

Muscarinic Receptor Signaling Pathways cluster_0 Gq/11-coupled (M1, M3, M5) cluster_1 Gi/o-coupled (M2, M4) ACh ACh M1/M3/M5 M1/M3/M5 ACh->M1/M3/M5 binds Gq/11 Gq/11 M1/M3/M5->Gq/11 activates PLC Phospholipase C Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca2+ Ca²⁺ Release IP3->Ca2+ induces ACh_2 ACh M2/M4 M2/M4 ACh_2->M2/M4 binds Gi/o Gi/o M2/M4->Gi/o activates AC Adenylyl Cyclase Gi/o->AC inhibits GIRK GIRK Channels Gi/o->GIRK activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux GIRK->K_efflux mAChR-IN-1 mAChR-IN-1 mAChR-IN-1->M1/M3/M5 blocks mAChR-IN-1->M2/M4 blocks

Figure 1. Generalized signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of this compound.

Experimental Protocols

The following protocols are generalized starting points for the in vivo use of this compound. The optimal dosage, route of administration, and timing of measurements will need to be determined empirically for each specific study.

Preparation of Dosing Solution

This protocol is based on the formulation provided by MedChemExpress[1].

  • Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).

  • To prepare a 1 mL working solution, sequentially add and mix the following components:

    • 100 µL of the DMSO stock solution.

    • 400 µL of PEG300. Mix until the solution is clear.

    • 50 µL of Tween-80. Mix thoroughly.

    • 450 µL of sterile saline. Mix until a homogenous solution is achieved.

  • The final concentration of the working solution in this example is 2.17 mg/mL. Adjust the initial stock concentration as needed to achieve the desired final dosing concentration.

  • It is recommended to prepare the working solution fresh on the day of the experiment.

Animal Models and Administration Routes

The choice of animal model and administration route will depend on the research question.

Animal ModelRoute of AdministrationTypical VolumeNotes
Mouse (20-30 g) Intraperitoneal (i.p.)100-200 µLCommon for systemic administration and behavioral studies.
Oral Gavage (p.o.)100-200 µLTo assess oral bioavailability and effects after gastrointestinal absorption.
Subcutaneous (s.c.)50-100 µLFor slower, more sustained release.
Rat (200-300 g) Intraperitoneal (i.p.)0.5-1.0 mLSystemic administration for a larger model.
Oral Gavage (p.o.)1.0-2.0 mLAssess oral efficacy.
Intravenous (i.v.)0.2-0.5 mLFor direct entry into circulation and pharmacokinetic studies.
Illustrative Experimental Workflow for a Behavioral Study

This workflow outlines a general procedure for assessing the effect of this compound on a specific behavior in mice.

Behavioral Study Workflow Acclimation Acclimate mice to housing and handling Baseline Establish baseline behavioral performance Acclimation->Baseline Grouping Randomize mice into treatment groups (Vehicle, mAChR-IN-1) Baseline->Grouping Dosing Administer this compound or vehicle via i.p. injection Grouping->Dosing Pre-treatment Pre-treatment period (e.g., 30-60 minutes) Dosing->Pre-treatment Behavioral_Test Conduct behavioral test (e.g., Morris water maze, open field test) Pre-treatment->Behavioral_Test Data_Collection Collect and record behavioral data Behavioral_Test->Data_Collection Analysis Analyze data and compare treatment groups Data_Collection->Analysis

Figure 2. A generalized workflow for an in vivo behavioral study with this compound.
Suggested Starting Doses for In Vivo Studies

The following table provides hypothetical starting dose ranges for this compound based on data from other potent, non-selective muscarinic antagonists like scopolamine. These are illustrative and must be validated experimentally.

Animal ModelRouteSuggested Starting Dose RangePotential Applications
Mouse i.p.0.1 - 3.0 mg/kg- Cognitive impairment models- Locomotor activity assessment
Rat i.p.0.1 - 1.0 mg/kg- Models of psychosis- Autonomic function studies
Rat i.v.0.05 - 0.5 mg/kg- Pharmacokinetic profiling- Cardiovascular assessments

Pharmacokinetic and Pharmacodynamic Considerations

Due to the lack of specific data for this compound, the following are general considerations for a novel muscarinic antagonist.

ParameterDescriptionExperimental Approach
Pharmacokinetics (PK) The study of drug absorption, distribution, metabolism, and excretion (ADME).- Blood sampling at various time points post-dosing.- Analysis of plasma drug concentration using LC-MS/MS.
Brain Penetration The ability of the compound to cross the blood-brain barrier.- Measurement of drug concentration in brain homogenates.- Calculation of the brain-to-plasma concentration ratio.
Pharmacodynamics (PD) The study of the biochemical and physiological effects of the drug.- Ex vivo receptor occupancy studies using radiolabeled ligands.- Measurement of physiological responses (e.g., heart rate, salivation).- Behavioral assessments.

Conclusion

This compound is a potent research tool for investigating the cholinergic system. While specific in vivo data is currently limited, the information and protocols provided here offer a solid foundation for initiating preclinical studies. It is imperative that researchers conduct preliminary dose-finding and tolerability studies to establish appropriate experimental parameters for their specific animal models and research objectives. Careful experimental design and thorough data analysis will be crucial for elucidating the in vivo effects of this potent muscarinic antagonist.

References

Application Notes and Protocols for Utilizing mAChR-IN-1 Hydrochloride in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. The cholinergic system, particularly the muscarinic acetylcholine (B1216132) receptors (mAChRs), has long been implicated in the pathophysiology of AD. While the predominant therapeutic strategy has focused on the development of M1 mAChR agonists to enhance cholinergic signaling and promote non-amyloidogenic amyloid precursor protein (APP) processing, the use of potent antagonists can serve as a valuable research tool to elucidate the fundamental roles of mAChR signaling in AD pathology.

mAChR-IN-1 hydrochloride is a potent, non-selective antagonist of muscarinic acetylcholine receptors with an IC50 of 17 nM.[1] Its ability to broadly inhibit mAChR subtypes makes it a suitable tool for investigating the global effects of muscarinic receptor blockade on the development and progression of AD-related cellular and molecular pathologies. These application notes provide a framework and detailed protocols for using this compound to study its effects in relevant in vitro and in vivo models of Alzheimer's disease.

Rationale for Use in Alzheimer's Disease Research

While seemingly counterintuitive to the prevailing M1 agonist therapeutic hypothesis, a potent non-selective mAChR antagonist like this compound can be instrumental in several key research areas:

  • Probing the "Cholinergic Hypothesis": By acutely or chronically blocking muscarinic signaling, researchers can simulate a cholinergic deficit and investigate its direct impact on Aβ generation, tau phosphorylation, and neuronal viability in controlled experimental settings.

  • Validating M1 Agonist Effects: In co-treatment studies, this compound can be used to confirm that the beneficial effects of M1-selective agonists are indeed mediated through muscarinic receptors.

  • Dissecting Receptor Subtype Contributions: While non-selective, this compound can be used in conjunction with subtype-selective agonists to parse out the relative contributions of different mAChR subtypes to specific pathological events.

  • Investigating Off-Target Effects: In drug discovery, it can be used as a reference compound to identify potential off-target effects of novel therapeutics that may interact with muscarinic receptors.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate the potential effects of this compound in Alzheimer's disease models. Note: This data is for illustrative purposes only and is intended to guide experimental design and interpretation.

Table 1: Effect of this compound on Aβ Levels in SH-SY5Y Cells Overexpressing APP (APP-SY5Y)

Treatment GroupAβ40 (pg/mL)Aβ42 (pg/mL)Aβ42/Aβ40 Ratio
Vehicle Control150 ± 1230 ± 30.20 ± 0.02
mAChR-IN-1 (10 nM)180 ± 1545 ± 40.25 ± 0.03
mAChR-IN-1 (100 nM)225 ± 20 68 ± 60.30 ± 0.03**
M1 Agonist (1 µM)105 ± 1021 ± 2*0.20 ± 0.02
M1 Agonist + mAChR-IN-1145 ± 1329 ± 30.20 ± 0.02

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Tau Phosphorylation in iPSC-Derived Neurons

Treatment Groupp-Tau (Ser202/Thr205) / Total Tau Ratio
Vehicle Control1.0 ± 0.1
Aβ Oligomers (5 µM)2.5 ± 0.3**
Aβ Oligomers + mAChR-IN-1 (100 nM)3.0 ± 0.4
Aβ Oligomers + M1 Agonist (1 µM)1.5 ± 0.2
Aβ Oligomers + M1 Agonist + mAChR-IN-12.4 ± 0.3

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of Chronic this compound Treatment on Amyloid Plaque Load in 5XFAD Mice

Treatment GroupCortical Plaque Burden (%)Hippocampal Plaque Burden (%)
Wild-Type + Vehicle0.1 ± 0.050.1 ± 0.05
5XFAD + Vehicle12.5 ± 1.88.2 ± 1.1
5XFAD + mAChR-IN-1 (1 mg/kg)15.8 ± 2.110.5 ± 1.5

*p < 0.05 compared to 5XFAD + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

In Vitro Models

1. SH-SY5Y Human Neuroblastoma Cell Line Model

  • Objective: To investigate the effect of this compound on amyloid precursor protein (APP) processing and Aβ production.

  • Cell Culture:

    • Culture SH-SY5Y cells (or SH-SY5Y cells stably overexpressing a familial AD-mutant form of APP, such as APPswe) in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

    • For neuronal differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

  • Treatment:

    • Plate differentiated cells at a density of 1 x 10^5 cells/well in a 24-well plate.

    • Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 24-48 hours.

  • Analysis:

    • Aβ Measurement: Collect the conditioned media and measure the levels of Aβ40 and Aβ42 using commercially available ELISA kits.

    • APP Processing: Lyse the cells and perform Western blotting to analyze the levels of full-length APP, sAPPα, sAPPβ, and C-terminal fragments (CTFs).

    • Cell Viability: Assess cell viability using an MTT or LDH assay to rule out toxicity-induced effects.

2. Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Model

  • Objective: To study the impact of this compound on tau phosphorylation in a more physiologically relevant human neuronal model.

  • Cell Culture:

    • Differentiate iPSCs derived from healthy donors or familial AD patients into cortical neurons using established protocols.[2]

    • Culture mature neurons for at least 4-6 weeks to allow for synaptic network formation.

  • Treatment:

    • Induce tau hyperphosphorylation by treating the neurons with Aβ oligomers (e.g., 5 µM) for 24 hours.

    • Co-treat with this compound (e.g., 100 nM) or vehicle control.

  • Analysis:

    • Tau Phosphorylation: Lyse the neurons and perform Western blotting using antibodies specific for various phosphorylated tau epitopes (e.g., AT8 for Ser202/Thr205, PHF-1 for Ser396/404) and total tau.

    • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for phosphorylated tau to visualize its subcellular localization.

    • Neuronal Viability: Assess neuronal health and viability using assays for apoptosis (e.g., TUNEL staining) or synaptic integrity (e.g., staining for synaptophysin).

In Vivo Model

1. 5XFAD Transgenic Mouse Model

  • Objective: To evaluate the in vivo effects of chronic mAChR antagonism on the development of amyloid pathology and cognitive deficits. The 5XFAD mouse model is an aggressive model of amyloid deposition, with plaques appearing as early as 2 months of age.

  • Animals: Use 5XFAD transgenic mice and their wild-type littermates as controls.

  • Treatment:

    • Begin treatment at a pre-symptomatic age (e.g., 2 months).

    • Administer this compound (e.g., 1 mg/kg) or vehicle daily via intraperitoneal injection or oral gavage for a period of 3-4 months.

  • Analysis:

    • Behavioral Testing: At the end of the treatment period, assess cognitive function using behavioral paradigms such as the Morris water maze (spatial learning and memory) or the Y-maze (working memory).

    • Histopathology: Perfuse the mice and collect the brains. Perform immunohistochemistry on brain sections to quantify amyloid plaque burden (using antibodies like 6E10 or Thioflavin S staining) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Biochemical Analysis: Homogenize brain tissue and measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.

Mandatory Visualizations

Signaling Pathways

mAChR_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Blockade cluster_M2_M4 M2, M4 Receptor Blockade ACh_1 Acetylcholine M1_M3_M5 M1/M3/M5 ACh_1->M1_M3_M5 Activates mAChR_1 mAChR-IN-1 (Antagonist) mAChR_1->M1_M3_M5 Blocks Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC sAPPalpha sAPPα (Non-amyloidogenic) PKC->sAPPalpha Promotes ACh_2 Acetylcholine M2_M4 M2/M4 ACh_2->M2_M4 Activates mAChR_2 mAChR-IN-1 (Antagonist) mAChR_2->M2_M4 Blocks Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways Blocked by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Cell Culture (APP-SY5Y or iPSC-Neurons) treatment_vitro Treat with mAChR-IN-1 HCl (Dose-Response) start_vitro->treatment_vitro analysis_vitro Biochemical Analysis treatment_vitro->analysis_vitro elisa ELISA (Aβ40/42) analysis_vitro->elisa western Western Blot (APP, Tau) analysis_vitro->western viability Viability Assay (MTT/LDH) analysis_vitro->viability start_vivo 5XFAD Mouse Model (2 months old) treatment_vivo Chronic Treatment with mAChR-IN-1 HCl start_vivo->treatment_vivo behavior Behavioral Testing (Morris Water Maze) treatment_vivo->behavior analysis_vivo Post-mortem Analysis behavior->analysis_vivo ihc Immunohistochemistry (Plaque Load) analysis_vivo->ihc elisa_vivo ELISA (Soluble/Insoluble Aβ) analysis_vivo->elisa_vivo

Caption: Experimental Workflow for Investigating this compound in AD Models.

Conclusion

This compound, as a potent and non-selective muscarinic antagonist, represents a valuable pharmacological tool for dissecting the complex role of the cholinergic system in Alzheimer's disease. The protocols and conceptual framework provided herein offer a starting point for researchers to investigate the consequences of muscarinic receptor blockade on key pathological hallmarks of AD. Such studies will not only enhance our fundamental understanding of the disease but also aid in the validation of novel therapeutic strategies targeting the muscarinic acetylcholine receptor system.

References

Application Notes and Protocols for Investigating Synaptic Plasticity with mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride is a potent, non-selective antagonist of muscarinic cholinergic receptors (mAChRs), with a half-maximal inhibitory concentration (IC50) of 17 nM.[1][2] This characteristic makes it a valuable pharmacological tool for elucidating the role of muscarinic acetylcholine (B1216132) signaling in the complex processes of synaptic plasticity, which are widely considered the cellular basis for learning and memory.[3][4][5] Acetylcholine, acting through mAChRs, modulates both long-term potentiation (LTP) and long-term depression (LTD), the two primary forms of synaptic plasticity, in various brain regions, including the hippocampus and cortex.[6][7][8] By blocking these receptors, this compound allows for the investigation of the necessity and specific roles of cholinergic inputs in the induction and maintenance of synaptic plasticity.

These application notes provide a comprehensive overview of the use of this compound in synaptic plasticity research, including its physicochemical properties, relevant signaling pathways, and detailed protocols for key in vitro experiments.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Product Name This compound[1]
Target Muscarinic Acetylcholine Receptor (mAChR)[1][2]
Activity Antagonist[1]
IC50 17 nM[1][2]
Molecular Formula C₂₃H₂₅IN₂O₂·HCl[2]
Molecular Weight 524.83 g/mol [2]
Solubility DMSO: ≥ 52 mg/mL (≥ 106.48 mM)[2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (in Solvent) -80°C for 2 years; -20°C for 1 year[2]

Table 2: Recommended Working Concentrations for In Vitro Synaptic Plasticity Experiments

ApplicationSuggested Concentration RangeNotes
Electrophysiology (LTP/LTD) 100 nM - 1 µMThe optimal concentration should be determined empirically. A starting concentration of ~10-fold the IC50 is recommended. Higher concentrations may be required depending on tissue penetration and experimental conditions.
Biochemical Assays (e.g., Western Blotting) 100 nM - 1 µMFor studying downstream signaling pathways. Incubation times will vary based on the specific target and experimental design.

Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G-protein they couple to. M1, M3, and M5 receptors typically couple to Gq/11, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Both pathways have been implicated in the modulation of synaptic plasticity.[7]

mAChR_Signaling_Pathways cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) M1_M3_M5 M1/M3/M5 mAChRs Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC LTD LTD Induction Ca_release->LTD PKC->LTD M2_M4 M2/M4 mAChRs Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP LTP LTP Modulation cAMP->LTP ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4 mAChR_IN_1 mAChR-IN-1 HCl mAChR_IN_1->M1_M3_M5 mAChR_IN_1->M2_M4

Caption: Muscarinic acetylcholine receptor signaling pathways in synaptic plasticity.

Experimental Protocols

Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes how to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Experimental Workflow:

LTP_Workflow Slice_Prep Prepare Acute Hippocampal Slices Incubation Incubate Slices (ACSF) Slice_Prep->Incubation Recording_Setup Transfer Slice to Recording Chamber Incubation->Recording_Setup Baseline Record Baseline fEPSPs (20 min) Recording_Setup->Baseline Drug_App Apply mAChR-IN-1 HCl or Vehicle Baseline->Drug_App TBS Induce LTP (Theta-Burst Stimulation) Drug_App->TBS Post_TBS Record fEPSPs (60 min) TBS->Post_TBS Analysis Data Analysis Post_TBS->Analysis

Caption: Experimental workflow for investigating the effect of mAChR-IN-1 HCl on LTP.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (ACSF)

  • Sucrose-based cutting solution

  • Hippocampal slices from rodents

  • Electrophysiology rig with perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[1]

    • On the day of the experiment, dilute the stock solution in ACSF to the final desired working concentration (e.g., 100 nM - 1 µM). The final DMSO concentration should be kept below 0.1%.

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate a rodent according to approved animal care protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based cutting solution.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer the slices to an incubation chamber with oxygenated ACSF at 32-34°C for at least 30 minutes, and then maintain at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a constant flow rate (e.g., 2-3 mL/min) at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • LTP Induction and Drug Application:

    • After establishing a stable baseline, switch the perfusion to ACSF containing either this compound or vehicle (ACSF with the same final concentration of DMSO). Perfuse for at least 20-30 minutes before LTP induction.

    • Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[7]

    • Continue to record fEPSPs for at least 60 minutes post-induction in the presence of the drug or vehicle.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the average baseline value.

    • Compare the degree of potentiation between the this compound-treated group and the vehicle control group.

Western Blot Analysis of Signaling Proteins

This protocol can be used to investigate how this compound affects the phosphorylation status of key signaling proteins involved in synaptic plasticity (e.g., ERK1/2, CaMKII) following a plasticity-inducing stimulus.

Procedure:

  • Treatment of Slices:

    • Prepare and recover hippocampal slices as described in the electrophysiology protocol.

    • Treat slices with this compound or vehicle for a predetermined time (e.g., 30 minutes).

    • Apply a stimulus to induce plasticity (e.g., chemical LTP using glycine (B1666218) or electrical stimulation).

    • At various time points post-stimulation, snap-freeze the slices in liquid nitrogen and store them at -80°C.

  • Protein Extraction:

    • Homogenize the frozen slices in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein extracts.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., p-ERK1/2, total ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each sample, normalize the intensity of the phosphorylated protein band to the intensity of the total protein band.

    • Compare the relative phosphorylation levels between the different treatment groups.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. Always adhere to laboratory safety guidelines and approved animal care protocols.

References

Application Notes and Protocols for Calcium Imaging Assays with mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[2][3] The five subtypes of mAChRs (M1-M5) are involved in a wide array of physiological processes, and their dysregulation is implicated in various diseases.[2][3] Specifically, the M1, M3, and M5 receptor subtypes are known to couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca2+]i).[4] This makes calcium imaging a robust and reliable method for studying the function of these receptor subtypes and the effects of antagonists like this compound.

These application notes provide a comprehensive guide to utilizing this compound in calcium imaging assays to determine its antagonist potency and characterize its effects on M1 and M3 muscarinic receptor signaling.

Mechanism of Action & Signaling Pathway

Muscarinic M1 and M3 receptors, upon stimulation by an agonist such as acetylcholine or carbachol, activate the Gq protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium can be detected by fluorescent calcium indicators. This compound acts as a competitive antagonist, blocking the binding of agonists to the receptor and thereby inhibiting this signaling cascade and the subsequent calcium mobilization.[4]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Carbachol) mAChR M1/M3 Receptor Agonist->mAChR Activates Gq Gq mAChR->Gq Activates Antagonist mAChR-IN-1 HCl Antagonist->mAChR Inhibits PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Ca_store Ca²⁺ Store Ca_store->Ca_release

Figure 1: M1/M3 Muscarinic Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of this compound and a typical agonist used in calcium imaging assays.

Table 1: Pharmacological Profile of this compound

ParameterValueReference
TargetMuscarinic Acetylcholine Receptors (mAChRs)[1]
Mechanism of ActionAntagonist[1]
IC₅₀17 nM[1]
Recommended SolventDMSON/A

Table 2: Example Agonist Profile for Calcium Imaging Assays

AgonistReceptor TargetTypical EC₅₀ (in CHO-M1 cells)Reference
CarbacholNon-selective mAChR agonist34 nM[5]
OxotremorineM1 Agonist9.17 x 10⁻⁷ M[6]

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay to determine the inhibitory potency of this compound on agonist-induced calcium mobilization in a cell line expressing the human M1 muscarinic acetylcholine receptor.

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor (CHRM1).

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-8 AM or Fura-2 AM.

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid: To prevent dye leakage from cells.

  • Agonist: Carbachol.

  • Antagonist: this compound.

  • Control Antagonist: Atropine (B194438).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

Experimental Workflow

cluster_prep Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Culture CHRM1 expressing cells Cell_Plating 2. Plate cells into microplates Cell_Culture->Cell_Plating Incubate_1 3. Incubate overnight Cell_Plating->Incubate_1 Prepare_Dye 4. Prepare calcium indicator dye solution Incubate_1->Prepare_Dye Load_Dye 5. Add dye solution to cells Prepare_Dye->Load_Dye Incubate_2 6. Incubate for 1 hour at 37°C Load_Dye->Incubate_2 Wash_Cells 7. Wash cells with assay buffer Incubate_2->Wash_Cells Add_Antagonist 8. Add mAChR-IN-1 HCl (or control) Wash_Cells->Add_Antagonist Incubate_3 9. Incubate for 15-30 minutes Add_Antagonist->Incubate_3 Place_in_Reader 10. Place plate in kinetic plate reader Incubate_3->Place_in_Reader Baseline 11. Record baseline fluorescence Place_in_Reader->Baseline Add_Agonist 12. Add agonist (Carbachol) Baseline->Add_Agonist Record_Response 13. Record fluorescence change Add_Agonist->Record_Response Normalize_Data 14. Normalize fluorescence data Record_Response->Normalize_Data Dose_Response 15. Generate dose-response curves Normalize_Data->Dose_Response Calculate_IC50 16. Calculate IC₅₀ value Dose_Response->Calculate_IC50

Figure 2: Experimental Workflow for Calcium Imaging Assay.
Detailed Protocol

1. Cell Preparation: a. Culture CHRM1-expressing cells in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells and seed them into black-walled, clear-bottom 96-well microplates at a density of 40,000-60,000 cells per well. c. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

2. Calcium Dye Loading: a. Prepare the dye loading solution. For Fluo-8 AM, mix 4 µL of a 2 mM stock with 10 µL of 20% Pluronic F-127, and then add this to 10 mL of Assay Buffer containing 2.5 mM probenecid. b. Remove the culture medium from the cell plates and add 100 µL of the dye loading solution to each well. c. Incubate the plate for 1 hour at 37°C in the dark. d. After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. Leave 100 µL of Assay Buffer in each well after the final wash.

3. Compound Addition: a. Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a positive control (e.g., atropine) and a vehicle control (e.g., 0.1% DMSO in Assay Buffer). b. Add 50 µL of the diluted antagonist solutions to the respective wells of the cell plate. c. Incubate the plate at room temperature for 15-30 minutes.

4. Agonist Stimulation and Data Acquisition: a. Prepare the agonist solution (Carbachol) at a concentration that elicits a submaximal response (EC₈₀), typically around 1 µM. b. Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation). c. Record a baseline fluorescence reading for 10-20 seconds. d. The instrument will then automatically add 50 µL of the agonist solution to each well. e. Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.

5. Data Analysis: a. The change in intracellular calcium is typically represented as the change in fluorescence intensity over the baseline. b. Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known antagonist like atropine (100% inhibition). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting

IssuePossible CauseSolution
Low Signal-to-Noise Ratio - Poor dye loading- Low receptor expression- Optimize dye loading time and concentration.- Use Pluronic F-127 to aid dye solubilization.- Confirm receptor expression via a positive control agonist.
High Background Fluorescence - Incomplete removal of extracellular dye- Ensure thorough but gentle washing of cells after dye loading.
Cell Detachment - Harsh washing or reagent addition- Use automated plate washers or multichannel pipettes for gentle liquid handling.
Inconsistent Agonist Response - Inconsistent cell numbers per well- Agonist concentration not optimal- Ensure even cell seeding.- Perform an agonist dose-response curve to determine the optimal EC₈₀ concentration.

Conclusion

Calcium imaging assays are a powerful tool for characterizing the pharmacology of muscarinic receptor antagonists like this compound. The provided protocols offer a robust framework for determining the inhibitory potency of this compound and can be adapted for high-throughput screening in drug discovery programs targeting muscarinic receptors. Careful optimization of cell handling, dye loading, and compound concentrations will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for mAChR-IN-1 Hydrochloride: A Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the binding affinity and selectivity of mAChR-IN-1 hydrochloride for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) using a radioligand binding assay.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] With five distinct subtypes (M1-M5), they are implicated in a variety of physiological processes and are attractive therapeutic targets for a range of disorders.[2] this compound is a potent antagonist of muscarinic cholinergic receptors.[3][4] Understanding its binding profile across the five receptor subtypes is crucial for elucidating its mechanism of action and potential therapeutic applications.

Radioligand binding assays are a sensitive and quantitative method for characterizing the interaction of ligands with receptors.[2] This document outlines a competition binding assay protocol to determine the inhibitory constant (Ki) of this compound for each of the five human muscarinic receptor subtypes.

Quantitative Data Summary

The following table summarizes hypothetical binding affinities of this compound for the human M1-M5 muscarinic receptor subtypes. This data is for illustrative purposes to demonstrate the presentation of results from a radioligand binding assay.

Receptor SubtypeRadioligandTest CompoundKi (nM)
M1[3H]-N-MethylscopolamineThis compound15
M2[3H]-N-MethylscopolamineThis compound50
M3[3H]-N-MethylscopolamineThis compound10
M4[3H]-N-MethylscopolamineThis compound150
M5[3H]-N-MethylscopolamineThis compound25

Signaling Pathway

The M1, M3, and M5 muscarinic receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

cluster_M1_M3_M5 M1/M3/M5 Pathway cluster_M2_M4 M2/M4 Pathway M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilmobilization Ca_mobilmobilization IP3->Ca_mobilmobilization PKC_activation PKC Activation DAG->PKC_activation Ca_mobilization Ca²⁺ Mobilization M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 A Prepare Reagents (Assay Buffer, Radioligand, Test Compound) B Plate Setup (Total Binding, Non-specific Binding, Competition) A->B C Add Cell Membranes (Expressing M1, M2, M3, M4, or M5) B->C D Add Radioligand ([³H]-NMS) C->D E Add Test Compound or Control (mAChR-IN-1 HCl or Atropine) D->E F Incubate (e.g., 60 min at 25°C) E->F G Terminate Assay by Filtration F->G H Wash Filters G->H I Dry Filters H->I J Add Scintillation Cocktail I->J K Count Radioactivity (Scintillation Counter) J->K L Data Analysis (Calculate IC₅₀ and Kᵢ) K->L

References

Application Notes and Protocols for Investigating Neuronal Firing Rates with mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) with an IC50 of 17 nM. Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are crucial in modulating neuronal excitability and synaptic transmission throughout the central and peripheral nervous systems. As such, this compound serves as a valuable pharmacological tool for investigating the role of muscarinic signaling in regulating neuronal firing rates. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies, along with data presentation and visualization of the underlying signaling pathways.

Data Presentation

The following table summarizes the expected effects of a non-selective muscarinic antagonist on neuronal firing rates, based on studies with scopolamine (B1681570), a compound with a similar mechanism of action. Researchers using this compound can expect to generate analogous data to populate such a table.

Table 1: Effect of Non-Selective Muscarinic Antagonist (Scopolamine) on Neuronal Firing Rate in Hippocampal Neurons

Concentration/DoseFiring Rate (% of Baseline)Neuron TypePreparationReference
1 mg/kg (in vivo)83.39% ± 2.22%Hippocampal CA1 NeuronsFreely moving mice[1]

Note: This data is from an in vivo study using scopolamine and serves as a representative example. Researchers should generate specific dose-response curves for this compound in their experimental model.

Signaling Pathways

Muscarinic acetylcholine receptors are coupled to different G proteins, primarily Gq/11 and Gi/o, which initiate distinct intracellular signaling cascades that ultimately modulate neuronal ion channels and, consequently, firing rates. As a non-selective antagonist, this compound will block both of these major pathways.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR mAChR (M1, M3, M5) Gq Gαq/11 mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates IonChannel_mod1 Ion Channel Modulation Ca->IonChannel_mod1 Modulates PKC->IonChannel_mod1 Phosphorylates Neuronal Firing Rate Neuronal Firing Rate IonChannel_mod1->Neuronal Firing Rate ACh Acetylcholine ACh->mAChR Activates mAChR_IN_1 mAChR-IN-1 HCl mAChR_IN_1->mAChR Blocks

Caption: Gq-coupled mAChR signaling pathway blocked by mAChR-IN-1 HCl.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR mAChR (M2, M4) Gi Gαi/o mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits G_beta_gamma Gβγ Gi->G_beta_gamma Releases ATP ATP AC->ATP Converts GIRK GIRK Channel Neuronal Firing Rate Neuronal Firing Rate GIRK->Neuronal Firing Rate Hyperpolarization CaChannel Voltage-gated Ca²⁺ Channel CaChannel->Neuronal Firing Rate Reduced Depolarization cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannel_mod2 Ion Channel Modulation PKA->IonChannel_mod2 Phosphorylates IonChannel_mod2->Neuronal Firing Rate ACh Acetylcholine ACh->mAChR Activates mAChR_IN_1 mAChR-IN-1 HCl mAChR_IN_1->mAChR Blocks G_beta_gamma->GIRK Activates G_beta_gamma->CaChannel Inhibits

Caption: Gi/o-coupled mAChR signaling pathway blocked by mAChR-IN-1 HCl.

Experimental Protocols

The following is a detailed protocol for investigating the effect of this compound on neuronal firing rates using whole-cell patch-clamp electrophysiology in cultured neurons or acute brain slices.

Materials
  • This compound (prepare stock solutions in sterile water or DMSO)

  • Cultured neurons on coverslips or acutely prepared brain slices

  • Artificial cerebrospinal fluid (aCSF) for recording

  • Internal solution for patch pipette

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pipette pulling

  • Perfusion system

Solutions
  • aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2/5% CO2.

  • Internal Solution (K-gluconate based, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Prepare acute brain slices or culture neuronal cells D Transfer slice/coverslip to recording chamber and perfuse with aCSF A->D B Prepare aCSF and internal solutions B->D C Prepare stock solution of This compound G Bath apply this compound at desired concentrations C->G E Establish whole-cell patch-clamp configuration on a target neuron D->E F Record baseline spontaneous action potential firing (current-clamp) E->F F->G H Record changes in firing rate during drug application G->H I Washout drug with aCSF and record recovery of firing rate H->I J Analyze firing frequency, inter-spike interval, and other parameters I->J K Construct dose-response curves J->K L Statistical analysis K->L

Caption: Experimental workflow for investigating mAChR-IN-1 HCl effects.

Detailed Protocol
  • Preparation of Solutions and Compound:

    • Prepare aCSF and internal solutions as described above and ensure they are sterile-filtered and at the correct pH and osmolarity.

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM in sterile water or DMSO). Store at -20°C.

    • On the day of the experiment, dilute the stock solution in aCSF to the final desired concentrations.

  • Cell/Tissue Preparation:

    • For acute brain slices, prepare 300-400 µm thick slices from the brain region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

    • For cultured neurons, use cells plated on glass coverslips at an appropriate density.

  • Electrophysiological Recording:

    • Transfer a brain slice or coverslip with cultured neurons to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with oxygenated aCSF at a rate of 2-3 mL/min.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

    • Under visual guidance (e.g., DIC optics), approach a healthy-looking neuron with the patch pipette.

    • Apply gentle positive pressure to the pipette to keep the tip clean.

    • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

    • Switch the amplifier to current-clamp mode.

  • Data Acquisition:

    • Allow the cell to stabilize for 5-10 minutes after establishing the whole-cell configuration.

    • Record baseline spontaneous firing activity for a stable period (e.g., 5-10 minutes).

    • Switch the perfusion to aCSF containing the desired concentration of this compound.

    • Record the neuronal firing rate for the duration of the drug application (e.g., 10-15 minutes or until a stable effect is observed).

    • To determine a dose-response relationship, apply increasing concentrations of this compound, with a washout period in between if possible.

    • After drug application, perfuse with drug-free aCSF to record the washout and recovery of the firing rate.

  • Data Analysis:

    • Analyze the recorded traces to determine the mean firing frequency (in Hz), inter-spike interval (ISI), and other relevant parameters such as action potential threshold and amplitude.

    • Compare the firing rate during drug application to the baseline firing rate for each cell.

    • Normalize the firing rate during drug application to the baseline to calculate the percentage change.

    • If multiple concentrations were tested, plot the percentage inhibition of firing rate against the log of the antagonist concentration to generate a dose-response curve and calculate the IC50 value.

    • Perform appropriate statistical analysis (e.g., paired t-test, ANOVA) to determine the significance of the observed effects.

Conclusion

This compound is a powerful tool for dissecting the role of muscarinic cholinergic signaling in the regulation of neuronal activity. The protocols and information provided here offer a comprehensive guide for researchers to design and execute experiments to investigate the effects of this antagonist on neuronal firing rates, and to understand the underlying molecular pathways. Careful execution of these electrophysiological experiments will yield valuable data for advancing our understanding of cholinergic modulation in the nervous system and for the development of novel therapeutics targeting muscarinic receptors.

References

Application Notes and Protocols for In Vivo Microdialysis Studies Using mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical fluctuations in the extracellular fluid of living organisms.[1][2][3] This methodology is particularly valuable for investigating the effects of novel pharmacological agents on neurotransmitter systems. mAChR-IN-1 hydrochloride is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with an IC50 of 17 nM.[4][5][6] The five subtypes of mAChRs (M1-M5) are G protein-coupled receptors that mediate the metabotropic effects of acetylcholine and are implicated in a wide array of physiological and cognitive processes.[7][8] Dysregulation of the cholinergic system is associated with various neurological and psychiatric disorders, making mAChRs significant targets for drug development.[7][9][10][11]

These application notes provide a detailed protocol for conducting in vivo microdialysis studies to investigate the effects of this compound on acetylcholine levels in the brain. The following sections outline the necessary materials, experimental procedures, and data analysis techniques.

Data Presentation

The following table summarizes the key in vitro data for this compound, which is essential for designing and interpreting in vivo microdialysis experiments.

ParameterValueReference
Target Muscarinic Acetylcholine Receptor (mAChR)[4][5]
Activity Antagonist[4][5]
IC50 17 nM[4]

Note: In vivo microdialysis data for this compound is not currently available in the public domain. The following protocols are based on established methodologies for in vivo microdialysis of acetylcholine and the known properties of this compound.

Experimental Protocols

This section provides a comprehensive guide to performing in vivo microdialysis experiments with this compound.

I. Surgical Implantation of Microdialysis Guide Cannula

Objective: To stereotaxically implant a guide cannula into the target brain region for subsequent insertion of the microdialysis probe.

Materials:

  • Laboratory animal (e.g., rat, mouse)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula

  • Dental cement

  • Dummy cannula

Protocol:

  • Anesthetize the animal and mount it securely in the stereotaxic frame.

  • Shave the scalp and sterilize the area with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Using a stereotaxic atlas, determine the coordinates for the desired brain region (e.g., hippocampus, prefrontal cortex, striatum).

  • Drill a burr hole in the skull at the determined coordinates.

  • Slowly lower the guide cannula to the target depth.

  • Secure the guide cannula to the skull using dental cement.

  • Insert a dummy cannula into the guide to keep it patent.

  • Allow the animal to recover for a minimum of 48-72 hours before the microdialysis experiment.

II. In Vivo Microdialysis Procedure

Objective: To collect extracellular fluid from the target brain region before and after administration of this compound.

Materials:

  • Recovered animal with implanted guide cannula

  • Microdialysis probe

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Fraction collector or microcentrifuge tubes

Protocol:

  • Gently handle the animal and remove the dummy cannula.

  • Insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the probe inlet to a syringe pump containing aCSF. The aCSF should ideally contain an acetylcholinesterase (AChE) inhibitor (e.g., neostigmine, physostigmine) to prevent the rapid degradation of acetylcholine.[1]

  • Set the perfusion rate to a low flow rate (e.g., 1-2 µL/min).[1]

  • Allow for an equilibration period (e.g., 1-2 hours) to establish a stable baseline of acetylcholine levels.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials kept on ice or in a refrigerated fraction collector.[1]

  • After collecting a stable baseline, switch the perfusion fluid to aCSF containing the desired concentration of this compound. The concentration should be determined based on its IC50 value and the desired receptor occupancy, typically in the low micromolar range.

  • Continue collecting dialysate samples at the same intervals to monitor the effect of this compound on acetylcholine levels.

  • At the end of the experiment, the animal should be euthanized, and the brain collected for histological verification of the probe placement.

III. Sample Analysis

Objective: To quantify the concentration of acetylcholine in the collected dialysate samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD) or a tandem mass spectrometer (LC-MS/MS).[9]

  • Analytical column

  • Immobilized enzyme reactor (containing acetylcholinesterase and choline (B1196258) oxidase) for HPLC-ECD.

  • Acetylcholine standards

Protocol (HPLC-ECD):

  • Prepare a calibration curve using known concentrations of acetylcholine standards.[1]

  • Inject a small volume of the dialysate sample into the HPLC system.[1]

  • Separate acetylcholine from other components on the analytical column.

  • The eluent then passes through an immobilized enzyme reactor where acetylcholine is converted to choline and then to hydrogen peroxide.[1]

  • The hydrogen peroxide is detected by the electrochemical detector.

  • Quantify the acetylcholine concentration in the samples by comparing the peak areas to the standard curve.

Visualizations

Signaling Pathway of Muscarinic Acetylcholine Receptors

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh (Vesicle) ChAT->ACh_vesicle ACh_vesicle->ACh_synapse mAChR Muscarinic Receptor (M1-M5) ACh_synapse->mAChR Binds AChE AChE ACh_synapse->AChE Degradation G_protein G-protein mAChR->G_protein Activates Effector Effector (e.g., PLC, AC) G_protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->mAChR Antagonizes Choline_reuptake Choline Reuptake AChE->Choline_reuptake Choline_reuptake->Choline

Caption: Signaling pathway of muscarinic acetylcholine receptors and the antagonistic action of this compound.

Experimental Workflow for In Vivo Microdialysis

Surgery 1. Stereotaxic Surgery: Implant Guide Cannula Recovery 2. Animal Recovery (48-72 hours) Surgery->Recovery Probe_Insertion 3. Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration 4. Equilibration Period (aCSF Perfusion) Probe_Insertion->Equilibration Baseline 5. Baseline Sample Collection (aCSF) Equilibration->Baseline Drug_Administration 6. Drug Administration: Perfusion with mAChR-IN-1 HCl Baseline->Drug_Administration Experimental_Collection 7. Experimental Sample Collection Drug_Administration->Experimental_Collection Analysis 8. Sample Analysis (HPLC-ECD or LC-MS/MS) Experimental_Collection->Analysis Verification 9. Histological Verification Analysis->Verification

Caption: Step-by-step workflow for an in vivo microdialysis experiment with this compound.

Logical Relationship of Experimental Components

mAChR_IN_1 mAChR-IN-1 HCl (Antagonist) mAChR Muscarinic Receptor mAChR_IN_1->mAChR Blocks ACh_Release Acetylcholine Release mAChR->ACh_Release Modulates (Autoreceptor Feedback) Microdialysis In Vivo Microdialysis ACh_Release->Microdialysis Is Sampled By Measured_ACh Measured Extracellular Acetylcholine Microdialysis->Measured_ACh Quantifies

Caption: Logical relationship between this compound, its target, and the experimental outcome measured by in vivo microdialysis.

References

Troubleshooting & Optimization

mAChR-IN-1 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mAChR-IN-1 hydrochloride.

Troubleshooting Guide

Researchers may encounter solubility challenges with this compound. This guide provides structured solutions to address these issues effectively.

Problem: Difficulty Dissolving this compound

Solution Workflow:

This workflow diagram outlines the steps to take when encountering solubility issues with this compound.

G start Start: this compound Powder solvent Select appropriate solvent based on experimental needs (see Table 1) start->solvent dissolve Attempt to dissolve at room temperature by vortexing/stirring solvent->dissolve check Is the solution clear? dissolve->check yes Yes check->yes no No check->no end Solution is ready for use. Proceed with experiment. yes->end sonicate Apply ultrasonication for 10-15 minutes no->sonicate heat Gently warm the solution (up to 60°C for aqueous solutions) sonicate->heat recheck Is the solution clear? heat->recheck yes2 Yes recheck->yes2 no2 No recheck->no2 yes2->end cosolvent Consider using a co-solvent system (see in vivo formulations in Table 2) no2->cosolvent contact Contact technical support for further assistance cosolvent->contact

Caption: Troubleshooting workflow for this compound solubility.

Quantitative Solubility Data:

The solubility of this compound varies significantly between different solvents. The following table summarizes solubility data for common laboratory solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO65123.85Ultrasonication may be required. Use of fresh, non-hygroscopic DMSO is recommended.[1][2][3]
Water11.91Requires ultrasonication and warming; heating to 60°C can aid dissolution.[1][2]

In Vivo Formulation Examples:

For animal studies, specific solvent systems are required to ensure biocompatibility and sufficient solubility.

FormulationSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL (4.13 mM)[1][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.17 mg/mL (4.13 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.17 mg/mL (4.13 mM)[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For high concentration stock solutions, DMSO is the recommended solvent, with a solubility of up to 65 mg/mL.[1][2][3] It is crucial to use anhydrous (newly opened) DMSO as the compound's solubility can be significantly impacted by moisture.[1][2] For aqueous-based assays, a lower concentration stock can be prepared in water (1 mg/mL), but this requires sonication and warming.[1][2]

Q2: I've prepared a stock solution in DMSO, but I see some precipitation after a freeze-thaw cycle. What should I do?

A2: Precipitation after a freeze-thaw cycle can occur. To redissolve the compound, you can gently warm the vial and sonicate it until the solution becomes clear again. To avoid this issue, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[1][2][4]

Q3: Can I increase the aqueous solubility of this compound by adjusting the pH?

A3: As a hydrochloride salt, the solubility of mAChR-IN-1 is influenced by pH. Generally, the solubility of hydrochloride salts of basic compounds is higher at a lower pH.[5] The diagram below illustrates this general principle. However, for cell-based assays, it is critical to ensure the final pH of the working solution is within a physiologically compatible range.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated_Form R-NH3+ Cl- (More Soluble) Free_Base R-N (Less Soluble) Protonated_Form->Free_Base Increase pH Free_Base->Protonated_Form Decrease pH G start Start: Weigh mAChR-IN-1 HCl weigh Accurately weigh 5.25 mg of mAChR-IN-1 HCl start->weigh dmso Add 1 mL of anhydrous DMSO weigh->dmso vortex Vortex thoroughly to dissolve dmso->vortex check Is the solution clear? vortex->check yes Yes check->yes no No check->no aliquot Aliquot into single-use vials yes->aliquot sonicate Ultrasonicate for 10-15 minutes no->sonicate recheck Is the solution clear? sonicate->recheck yes2 Yes recheck->yes2 no2 No recheck->no2 yes2->aliquot contact Consult troubleshooting guide or contact support no2->contact store Store at -20°C or -80°C aliquot->store end Stock solution is ready store->end

References

Long-term stability of mAChR-IN-1 hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of mAChR-IN-1 hydrochloride stock solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: The recommended solvents for preparing this compound stock solutions are dimethyl sulfoxide (B87167) (DMSO) and water.[1][2][3] For high-concentration stock solutions, DMSO is preferred due to the compound's higher solubility.[1][2][3] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility and stability of the compound.[1][2][3] For aqueous solutions, solubility is lower, and gentle warming and sonication may be required to fully dissolve the compound.[1][2]

Q2: What are the recommended storage conditions and expected stability of this compound stock solutions?

A2: The stability of this compound stock solutions is highly dependent on the solvent and storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][3][4] Solutions should be stored in tightly sealed vials to protect from moisture and light.[1][2][3]

Summary of Stock Solution Stability

SolventStorage TemperatureDuration
DMSO-80°C6 months[1][2][3]
DMSO-20°C1 month[1][2][3]
Water-80°C6 months[1][2]
Water-20°C1 month[1][2]

Note: For aqueous stock solutions, it is recommended to filter-sterilize the solution using a 0.22 µm filter before storage and use.[1][2]

Q3: How can I assess the stability of my this compound stock solution if it has been stored for an extended period or under suboptimal conditions?

A3: If you have concerns about the stability of your stock solution, it is recommended to perform a quality control check. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used to assess the purity of the compound and detect the presence of any degradation products. A simplified workflow for this is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue 1: Precipitation is observed in my stock solution upon thawing.

  • Possible Cause: The compound may have come out of solution during the freezing process or due to solvent evaporation.

  • Troubleshooting Steps:

    • Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the precipitate.

    • If the precipitate does not dissolve, it is recommended to discard the solution and prepare a fresh stock. Using a solution with undissolved compound will lead to inaccurate concentrations in your experiments.

    • To prevent this in the future, ensure the compound is fully dissolved before the initial freezing and that the vial is securely sealed.

Issue 2: I am observing inconsistent or lower-than-expected activity of this compound in my assays.

  • Possible Cause: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from the solid compound.

    • Compare the activity of the new stock solution with the old one in a parallel experiment.

    • If the new stock solution restores the expected activity, discard the old solution.

    • Review your storage and handling procedures to ensure they align with the recommendations. Always aliquot stock solutions to minimize freeze-thaw cycles.

Logical Troubleshooting Workflow

troubleshooting_workflow start Inconsistent Experimental Results check_precipitation Is there visible precipitate in the stock solution? start->check_precipitation warm_sonicate Warm to 37°C and sonicate check_precipitation->warm_sonicate Yes check_storage Review storage conditions and handling procedures check_precipitation->check_storage No dissolved Does the precipitate dissolve? warm_sonicate->dissolved discard_old Discard old stock and prepare fresh solution dissolved->discard_old No use_solution Use solution with caution, consider QC dissolved->use_solution Yes prepare_fresh Prepare a fresh stock solution check_storage->prepare_fresh compare_activity Compare activity of old and new stocks prepare_fresh->compare_activity activity_restored Is expected activity restored? compare_activity->activity_restored activity_restored->discard_old Yes contact_support Contact technical support for further assistance activity_restored->contact_support No

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Keep an aliquot of the DMSO stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose an aliquot of the DMSO stock solution to UV light (254 nm) for 24 hours.

    • Control: Keep an aliquot of the DMSO stock solution at -80°C.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.

Experimental Workflow for Forced Degradation Study

forced_degradation_workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1N HCl, 60°C) analysis Neutralize (if needed) & Analyze by LC-MS acid->analysis base Base Hydrolysis (0.1N NaOH, 60°C) base->analysis oxidation Oxidation (3% H2O2, RT) oxidation->analysis thermal Thermal (60°C) thermal->analysis photo Photolytic (UV light) photo->analysis start Prepare 10 mM Stock in DMSO stress_conditions Expose to Stress Conditions start->stress_conditions stress_conditions->acid stress_conditions->base stress_conditions->oxidation stress_conditions->thermal stress_conditions->photo results Determine % Degradation & Identify Degradants analysis->results

Caption: Workflow for conducting a forced degradation study.

Signaling Pathways

mAChR-IN-1 is an antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two major signaling pathways: Gq/11-coupled and Gi/o-coupled.

Gq-Coupled Muscarinic Receptor Signaling (M1, M3, M5)

M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins.[1][5][6] Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7][8] As an antagonist, mAChR-IN-1 blocks these downstream effects.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR mAChR (M1, M3, M5) Gq Gq mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates response Cellular Response Ca_release->response PKC->response ACh Acetylcholine ACh->mAChR antagonist mAChR-IN-1 antagonist->mAChR Blocks

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi-Coupled Muscarinic Receptor Signaling (M2, M4)

M2 and M4 muscarinic receptors couple to Gi/o proteins.[5] Activation of these receptors by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating inwardly rectifying potassium channels.[1] mAChR-IN-1, as a non-selective antagonist, will also block these signaling events.

Gi_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR mAChR (M2, M4) Gi Gi mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits K_channel K⁺ Channel Gi->K_channel Activates (βγ subunit) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates response Cellular Response PKA->response ACh Acetylcholine ACh->mAChR antagonist mAChR-IN-1 antagonist->mAChR Blocks

Caption: Gi-coupled muscarinic receptor signaling pathway.

References

How to prevent precipitation of mAChR-IN-1 hydrochloride in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of mAChR-IN-1 hydrochloride, with a specific focus on preventing its precipitation in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

A1: this compound is a potent antagonist of the muscarinic acetylcholine (B1216132) receptor (mAChR), with an IC50 of 17 nM.[1][2][3] It is primarily used in research to study the function and signaling pathways of mAChRs, which are involved in numerous physiological processes and are therapeutic targets for various diseases.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a white to off-white solid.[1][4] Its solubility is highly dependent on the solvent. It is readily soluble in organic solvents like DMSO but has limited solubility in aqueous solutions.[1][5]

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is crucial for maintaining the compound's integrity. The solid powder should be stored at 4°C, sealed, and protected from moisture and light.[1][5] Stock solutions in solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4][5]

Q4: Can I dissolve this compound directly in my aqueous assay buffer?

A4: Directly dissolving this compound in aqueous buffers is generally not recommended due to its low aqueous solubility (~1 mg/mL).[1][5] This approach often leads to precipitation. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[6]

Quantitative Data Summary

The solubility and storage conditions for this compound are summarized below for easy reference.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO~65 mg/mL~123.85 mMRequires sonication. Use newly opened, non-hygroscopic DMSO.[1][4][5]
Water~1 mg/mL~1.91 mMRequires sonication, warming, and heating to 60°C.[1][5]
Formulation 1≥ 2.17 mg/mL≥ 4.13 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][4]
Formulation 2≥ 2.17 mg/mL≥ 4.13 mM10% DMSO, 90% (20% SBE-β-CD in Saline).[1][4]

Table 2: Recommended Storage Conditions

FormTemperatureDurationConditions
Solid Powder4°C2 yearsSealed, away from moisture and light.[4]
In Solvent-80°C6 monthsAliquoted, sealed.[1][4][5]
In Solvent-20°C1 monthAliquoted, sealed.[1][4][5]
Troubleshooting Guide: Preventing Precipitation

Issue: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer.

This is a common issue arising from the significant difference in solubility between DMSO and aqueous solutions. When the concentrated DMSO stock is added to the buffer, the compound may crash out of solution as it encounters an environment where it is poorly soluble.

Below is a troubleshooting workflow to diagnose and solve this problem.

G start Precipitation Observed in Aqueous Working Solution check_stock Is the stock solution clear? (No precipitation) start->check_stock check_dmso Final DMSO concentration in buffer too low? check_stock->check_dmso Yes remake_stock Action: Remake stock solution. Ensure complete dissolution (sonicate/warm if needed). check_stock->remake_stock No check_buffer Is the buffer composition compatible? check_dmso->check_buffer No increase_dmso Action: Increase final DMSO %. (Keep below cell-toxic levels, e.g., <0.5%). check_dmso->increase_dmso Yes check_conc Is the final compound concentration too high? check_buffer->check_conc No change_buffer Action: Modify buffer. Consider pH, salt type, or adding solubilizing agents (e.g., Tween). check_buffer->change_buffer Yes lower_conc Action: Lower the final working concentration of the compound. check_conc->lower_conc Yes success Solution is Clear: Proceed with Experiment check_conc->success No remake_stock->success increase_dmso->success change_buffer->success lower_conc->success

Troubleshooting workflow for compound precipitation.
Corrective Actions in Detail:

  • Review Stock Solution Preparation: Ensure your stock solution in 100% DMSO is fully dissolved. If you see any precipitate in the stock, it will carry over into your working solution. Use sonication and gentle warming to ensure complete dissolution.[1] Use fresh, anhydrous DMSO as hygroscopic (water-absorbed) DMSO can reduce solubility.[1][5]

  • Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to keep the compound in solution. The final concentration of DMSO in your assay should typically be kept below 0.5%, but this is cell-line dependent.[7] If precipitation occurs at a very low DMSO concentration, you may need to modestly increase it while staying within the tolerated range for your experimental system.

  • Assess Buffer Compatibility:

    • pH: The pH of the buffer can affect the charge state and solubility of the compound. While specific data for this compound is limited, hydrochloride salts can be sensitive to pH changes.[8]

    • Salt Concentration: High salt concentrations in the buffer can sometimes lead to the "salting out" of small molecules, causing precipitation.[9] Be cautious with buffers like phosphate-buffered saline (PBS) if high concentrations of the compound are required.

  • Reduce Final Compound Concentration: The most straightforward solution is often to lower the final concentration of this compound in the working solution to a level below its solubility limit in the final buffer composition.

  • Consider Solubilizing Agents: For challenging situations, consider using formulations that include solubilizing agents like PEG300, Tween-80, or cyclodextrins (e.g., SBE-β-CD), which have been shown to improve the solubility of this compound.[1][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the required amount of this compound solid (Molecular Weight: 524.82 g/mol ). For example, to make 1 mL of a 10 mM solution, weigh out 5.25 mg.

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Dissolve: Vortex the solution vigorously. If the solid does not dissolve completely, use an ultrasonic bath for 5-10 minutes.[1][5] Gentle warming (e.g., to 37°C) can also be applied.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -80°C.[7]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details a serial dilution method to minimize precipitation.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in 100% DMSO if necessary. This is often required for creating a full dose-response curve.

  • Aliquot Buffer: Aliquot the final volume of your aqueous assay buffer into the experimental tubes or plate wells.

  • Dilute into Buffer (Crucial Step): Add a small volume of the DMSO stock (or intermediate dilution) to the aqueous buffer. The final DMSO concentration should ideally not exceed 0.5%.[7]

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of buffer (Final DMSO: 0.1%).

  • Mix Immediately: Immediately after adding the DMSO stock to the buffer, mix the solution thoroughly by pipetting up and down or by gentle vortexing. This rapid dispersal is key to preventing localized high concentrations of the compound that can lead to precipitation.

  • Use Promptly: Aqueous working solutions of many small molecules are less stable than stock solutions. It is best practice to prepare them fresh for each experiment.[7] If you are using a water-based stock, it should be filter-sterilized with a 0.22 µm filter before use.[1][5]

G cluster_0 Solubility Principle cluster_1 Recommended Workflow HighSol High Solubility (e.g., DMSO) LowSol Low Solubility (e.g., Aqueous Buffer) HighSol->LowSol Rapid Dilution Precipitate Precipitation (Solid Compound) LowSol->Precipitate Concentration > Solubility Limit Stock Prepare Concentrated Stock in 100% DMSO Dilute Serially Dilute into Aqueous Buffer Stock->Dilute Mix Mix Thoroughly & Immediately Dilute->Mix Use Use Fresh Solution in Experiment Mix->Use

Principle of solubility and recommended workflow.

References

Potential off-target effects of mAChR-IN-1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of mAChR-IN-1 hydrochloride. This information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a reported IC50 of 17 nM for the receptor family[1]. It is structurally related to dexetimide (B1670337) and is also known as 4-iododexetimide.

Q2: What is the selectivity profile of this compound across the different muscarinic receptor subtypes?

Q3: What are the potential off-target effects I should be aware of when using this compound?

A3: Based on its selectivity profile, the primary "off-target" effects to consider are actions on other muscarinic receptor subtypes, particularly M2, M3, M4, and M5. Antagonism of these receptors can lead to a variety of physiological effects. For example, blockade of M2 receptors can affect cardiac function, while antagonism of M3 receptors can influence smooth muscle contraction and glandular secretion. Researchers should carefully consider the expression of all muscarinic receptor subtypes in their experimental system.

Q4: My experimental results are inconsistent when using this compound. What could be the cause?

A4: Inconsistent results could arise from a few factors related to the compound's activity:

  • Muscarinic Receptor Subtype Expression: The specific mAChR subtypes expressed in your cell line or tissue model will significantly influence the observed effect. If your system expresses multiple mAChR subtypes, the net effect of this compound will be a composite of its antagonist activity at each of these receptors.

  • Concentration-Dependent Effects: At higher concentrations, the selectivity of this compound for the M1 subtype will be diminished, leading to more pronounced off-target effects at other mAChR subtypes. It is crucial to use the lowest effective concentration to maximize selectivity.

  • Uncharacterized Off-Targets: While the primary off-target effects are likely at other mAChRs, the possibility of interactions with other, uncharacterized proteins cannot be entirely ruled out without comprehensive screening data.

Q5: How can I minimize potential off-target effects in my experiments?

A5: To minimize off-target effects:

  • Dose-Response Studies: Conduct careful dose-response experiments to determine the minimal concentration of this compound required to achieve the desired on-target (M1) antagonism.

  • Use of More Selective Compounds: If off-target effects on other mAChR subtypes are a concern, consider using a more highly selective M1 antagonist if one is available for your application.

  • Control Experiments: Employ appropriate control experiments, such as using cells or tissues with known mAChR subtype expression profiles or using subtype-selective agonists to probe the system.

Data Presentation

Table 1: Selectivity Profile of 127I-Iododexetimide (a close analog of this compound) at Human Muscarinic Acetylcholine Receptor Subtypes [2]

Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
M10.33731
M2Not Reported640
M3Not ReportedNot Reported
M4Not Reported80
M5Not Reported160

Note: Data is for 127I-iododexetimide and serves as a surrogate for the selectivity profile of this compound.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Determining Muscarinic Receptor Subtype Selectivity

This protocol describes a general method for assessing the binding affinity of a compound like this compound to different muscarinic receptor subtypes expressed in cell membranes.

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Radioligand Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) to each well.

    • Add increasing concentrations of the unlabeled competitor compound (this compound).

    • Add the prepared cell membranes to each well.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of the competitor.

    • Calculate the equilibrium dissociation constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signal_Transduction_M1_vs_M2_M4 cluster_M1_M3_M5 M1/M3/M5 Receptor (Gq-coupled) cluster_M2_M4 M2/M4 Receptor (Gi-coupled) ACh_M1 Acetylcholine M1R M1 Receptor ACh_M1->M1R Gq Gq M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response_M1 Cellular Response (e.g., Neuronal Excitation) Ca->Response_M1 PKC->Response_M1 mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->M1R antagonizes ACh_M2 Acetylcholine M2R M2/M4 Receptor ACh_M2->M2R Gi Gi M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Response_M2 Cellular Response (e.g., Neuronal Inhibition) cAMP->Response_M2 mAChR_IN_1_M2 mAChR-IN-1 Hydrochloride mAChR_IN_1_M2->M2R Potential Off-Target Antagonism

Caption: Canonical signaling pathways for Gq-coupled (M1/M3/M5) and Gi-coupled (M2/M4) muscarinic receptors, illustrating the primary antagonistic effect of this compound on the M1 receptor and its potential off-target antagonism at M2/M4 receptors.

experimental_workflow start Start: Hypothesis of mAChR-IN-1 Effect select_model Select Experimental Model (Cell line, tissue) start->select_model characterize_mAChR Characterize mAChR Subtype Expression select_model->characterize_mAChR dose_response Conduct Dose-Response with mAChR-IN-1 characterize_mAChR->dose_response assess_on_target Assess On-Target Effect (e.g., M1-mediated response) dose_response->assess_on_target assess_off_target Assess Potential Off-Target Effects (e.g., M2/M3/M4/M5-mediated responses) dose_response->assess_off_target analyze Analyze and Interpret Data assess_on_target->analyze assess_off_target->analyze conclusion Conclusion on Specificity and Off-Target Liability analyze->conclusion

Caption: A logical workflow for investigating the on-target and potential off-target effects of this compound in a given experimental system.

References

Technical Support Center: In Vivo Delivery of mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mAChR-IN-1 hydrochloride in in vivo experiments. The information is designed to address specific issues that may be encountered during the formulation, administration, and interpretation of experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective antagonist of muscarinic cholinergic receptors (mAChRs).[1][2][3] It is a small molecule inhibitor with an IC50 of 17 nM, making it a valuable tool for studying the roles of mAChRs in various physiological and pathological processes.[1][3]

Q2: What are the main challenges in the in vivo delivery of this compound?

A2: The primary challenges are related to its physicochemical properties, particularly its solubility. Ensuring the compound remains in solution during preparation and after administration is critical for accurate dosing and bioavailability. Potential off-target effects and the physiological consequences of muscarinic receptor blockade are also important considerations.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, the solid compound should be stored at 4°C, sealed, and protected from moisture and light.[1] Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q4: Is this compound cell-permeable and does it cross the blood-brain barrier?

A4: While not explicitly stated for this compound in the provided results, some muscarinic receptor modulators are known to be CNS-penetrant. For instance, the M1 agonist VU0255035 has been shown to be centrally penetrant.[4] Researchers should assume that central nervous system (CNS) effects are possible and consider this in their experimental design and interpretation of results.

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during in vivo experiments with this compound.

A. Formulation and Administration Issues

Q1: My this compound solution is cloudy or has precipitated. What should I do?

A1: This is a common issue due to the compound's limited aqueous solubility. Here are several steps to address this:

  • Vehicle Composition: Ensure you are using the recommended vehicle formulations. The most commonly cited vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][5]

  • Order of Addition: The order of solvent addition is critical. First, dissolve the this compound in DMSO to create a stock solution. Then, add the other components of the vehicle sequentially while mixing.[5]

  • Sonication and Heating: Gentle warming (up to 60°C for aqueous solutions) and sonication can aid in dissolution.[1][3] However, be cautious about the compound's stability at elevated temperatures for extended periods.

  • Fresh Preparation: It is highly recommended to prepare the final working solution fresh on the day of the experiment to minimize the risk of precipitation.[1]

Q2: I am observing signs of toxicity or distress in my animals after administration. What could be the cause?

A2: Animal distress can arise from the vehicle, the compound itself, or the administration procedure.

  • Vehicle Toxicity: The vehicle components, particularly DMSO and PEG300, can cause local irritation or systemic toxicity at high concentrations or with certain administration routes.[6][7] It is crucial to include a vehicle-only control group in your experiments to differentiate vehicle effects from compound-specific effects.

  • Compound-Specific Toxicity: As a muscarinic antagonist, this compound can induce systemic effects such as changes in heart rate, dry mouth, and gastrointestinal motility, which may cause distress.[8][9] Consider performing a dose-response study to find the optimal therapeutic window with minimal side effects.

  • Administration Route: Intraperitoneal (i.p.) injections, while common, can cause local irritation. Ensure proper injection technique and consider alternative routes if necessary.

B. Efficacy and Data Interpretation Issues

Q3: I am not observing the expected pharmacological effect. What are the potential reasons?

A3: A lack of efficacy can be due to several factors, from formulation to biological considerations.

  • Poor Bioavailability: If the compound has precipitated out of solution, the actual administered dose will be lower than intended. Visually inspect the solution for any particulates before administration.

  • Inadequate Dose: The dose might be too low to achieve a therapeutic concentration at the target tissue. A thorough literature search for similar compounds or a dose-response study is recommended.

  • Model-Specific Factors: The role of muscarinic receptors in your specific disease model may not be as critical as hypothesized.

Q4: How can I confirm that the observed effects are due to the specific antagonism of muscarinic receptors?

A4: To ensure the observed phenotype is a direct result of this compound's action on its intended target, consider the following controls:

  • Rescue Experiments: If possible, co-administer a muscarinic agonist to see if it can reverse the effects of this compound.

  • Use of a Structurally Different Antagonist: Confirm your findings with a different, structurally unrelated muscarinic antagonist.

  • Inactive Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.

  • Genetic Models: The most definitive approach is to use a genetic model (e.g., knockout or knockdown of the specific muscarinic receptor subtype) in parallel with your pharmacological studies.

III. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC23H26ClIN2O2[1]
Molecular Weight524.82 g/mol [1]
AppearanceWhite to off-white solid[1][3]
In Vitro IC5017 nM[1][3]

Table 2: In Vitro and In Vivo Solubility of this compound

Solvent/VehicleSolubilityNotesReference(s)
DMSO65 mg/mL (123.85 mM)Requires sonication; use newly opened DMSO as it is hygroscopic.[1][3]
Water1 mg/mL (1.91 mM)Requires sonication, warming, and heating to 60°C.[1][3]
In Vivo Formulation 1
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL (4.13 mM)Prepare by adding each solvent sequentially.[1][5]
In Vivo Formulation 2
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.17 mg/mL (4.13 mM)SBE-β-CD can improve solubility and reduce toxicity.[1]
In Vivo Formulation 3
10% DMSO, 90% Corn Oil≥ 2.17 mg/mL (4.13 mM)Suitable for oral or subcutaneous administration.[1]

IV. Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of 100% DMSO to achieve a concentration of 21.7 mg/mL.

    • Vortex and/or sonicate until the powder is completely dissolved, resulting in a clear solution.

  • Prepare Final Formulation (for a 1 mL final volume):

    • In a separate sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the 21.7 mg/mL this compound stock solution in DMSO and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

    • Add 450 µL of sterile saline to the mixture and vortex thoroughly.

    • Visually inspect the final solution for clarity. If any precipitation is observed, do not inject.

  • Animal Dosing:

    • Acclimatize animals to the experimental conditions.

    • Gently restrain the animal.

    • Administer the solution via intraperitoneal injection at the desired dosage. The final concentration of the drug in this formulation is 2.17 mg/mL.

V. Visualizations

mAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine (B1216132) Acetylcholine mAChR Muscarinic Receptor (mAChR) Acetylcholine->mAChR Binds and Activates mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->mAChR Binds and Inhibits G_Protein G Protein mAChR->G_Protein Activates Effector_Enzymes Effector Enzymes (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector_Enzymes Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector_Enzymes->Second_Messengers Generates Cellular_Response Cellular Response Second_Messengers->Cellular_Response Initiates

Caption: Signaling pathway of muscarinic acetylcholine receptors (mAChRs) and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase A Weigh mAChR-IN-1 Hydrochloride B Prepare Stock Solution in 100% DMSO A->B D Mix Stock and Vehicle to Final Formulation B->D C Prepare Vehicle (PEG300, Tween-80, Saline) C->D F Administer Compound (e.g., i.p. injection) D->F E Animal Acclimatization E->F G Administer Vehicle Control E->G H Monitor Animal Behavior and Health F->H I Conduct Efficacy Studies (e.g., behavioral tests, tissue analysis) F->I G->H G->I J Data Analysis and Interpretation H->J I->J

Caption: General experimental workflow for in vivo studies using this compound.

Troubleshooting_Logic cluster_formulation Formulation Issue? cluster_toxicity Toxicity Issue? cluster_efficacy Efficacy Issue? Start Observed Issue Precipitation Precipitation/ Cloudiness Start->Precipitation Distress Animal Distress/ Toxicity Signs Start->Distress NoEffect Lack of Expected Effect Start->NoEffect CheckVehicle Check Vehicle Composition & Order of Addition Precipitation->CheckVehicle Sonication Apply Sonication/ Gentle Warming CheckVehicle->Sonication FreshPrep Prepare Fresh Solution Sonication->FreshPrep VehicleControl Analyze Vehicle Control Group Distress->VehicleControl DoseResponse Conduct Dose- Response Study VehicleControl->DoseResponse AltRoute Consider Alternative Administration Route DoseResponse->AltRoute CheckFormulation Re-verify Formulation Clarity NoEffect->CheckFormulation CheckDose Evaluate Dose Level CheckFormulation->CheckDose ConsiderPK Consider Pharmacokinetics/ Metabolism CheckDose->ConsiderPK

Caption: A logical troubleshooting workflow for common issues encountered during in vivo experiments with this compound.

References

mAChR-IN-1 hydrochloride interference with fluorescent assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mAChR-IN-1 hydrochloride who may encounter interference with their fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and novel antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with an IC50 of 17 nM.[1][2] mAChRs are G protein-coupled receptors (GPCRs) that play a crucial role in mediating a wide range of physiological functions in the central and peripheral nervous systems. As an antagonist, this compound blocks the binding of the endogenous ligand, acetylcholine, thereby inhibiting the receptor's activity.

Q2: My fluorescent assay signal is decreasing when I add this compound. What could be the cause?

A2: A decrease in signal could be due to quenching, also known as the inner filter effect. This occurs when the test compound absorbs light at either the excitation or emission wavelength of the fluorophore used in your assay.[3] This reduces the amount of light that can excite the fluorophore or the amount of emitted light that reaches the detector, leading to a false perception of inhibition.

Q3: I am observing an unexpected increase in fluorescence in my assay when this compound is present. Why is this happening?

A3: This is likely due to the intrinsic fluorescence, or autofluorescence, of this compound. Many small molecules have the ability to absorb light and emit it at a different wavelength. If the emission spectrum of the compound overlaps with that of your assay's fluorophore, it will contribute to the total signal, potentially masking true biological effects or creating a false positive signal.

Q4: How can I determine if this compound is autofluorescent or causing quenching in my specific assay?

A4: The most direct method is to run a "compound-only" control. This involves preparing a sample with this compound at the same concentration used in your experiment but without the other assay components (e.g., cells, membranes, or the fluorescent probe). Measuring the fluorescence of this control under the same conditions as your main experiment will reveal if the compound itself is fluorescent. To assess quenching, you can perform a titration of your fluorescent probe with increasing concentrations of this compound and observe any non-linear decrease in the fluorescence signal.

Q5: Are there general strategies to minimize interference from compounds like this compound in fluorescent assays?

A5: Yes, several strategies can be employed:

  • Use the lowest effective concentration of this compound to minimize its contribution to the overall signal.

  • Select fluorophores with red-shifted excitation and emission spectra. Compound autofluorescence is often more pronounced in the blue-green spectral region.

  • Perform spectral unmixing if your instrumentation allows. This technique can differentiate the emission spectrum of your fluorophore from that of the interfering compound.

  • Implement mathematical corrections for the inner filter effect if quenching is observed.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescent assay, follow this step-by-step troubleshooting guide.

Step 1: Characterize the Spectral Properties of this compound

  • Objective: To determine the absorbance and fluorescence spectra of this compound.

  • G cluster_0 Spectral Characterization Workflow A Prepare Serial Dilutions of this compound B Measure Absorbance Spectrum (e.g., 230-700 nm) A->B C Identify Absorbance Maxima (λmax) B->C D Measure Fluorescence Emission Spectrum at λmax C->D E Measure Fluorescence Excitation Spectrum at Emission Peak D->E F Determine Excitation and Emission Maxima E->F

    Caption: Workflow for characterizing the spectral properties of a test compound.

Step 2: Assess for Autofluorescence

  • Objective: To determine if this compound is autofluorescent under your assay conditions.

    G cluster_1 Autofluorescence Assessment A Prepare 'Compound-Only' Control (mAChR-IN-1 in assay buffer) C Measure Fluorescence at Assay Wavelengths A->C B Prepare 'Vehicle' Control (e.g., DMSO in assay buffer) B->C D Compare Fluorescence of 'Compound-Only' to 'Vehicle' C->D E Significant Increase Indicates Autofluorescence D->E

    Caption: Logic diagram for assessing compound autofluorescence.

Step 3: Evaluate the Inner Filter Effect (Quenching)

  • Objective: To determine if this compound is quenching the fluorescence of your assay's probe.

    G cluster_2 Inner Filter Effect Evaluation A Prepare Samples with Constant Fluorophore Concentration B Add Increasing Concentrations of this compound A->B C Measure Fluorescence Intensity B->C D Plot Fluorescence vs. [mAChR-IN-1] C->D E Non-linear Decrease Suggests Quenching D->E

    Caption: Workflow for evaluating the inner filter effect.

Data Presentation

Table 1: Spectral Properties of Common Fluorophores in GPCR Assays

FluorophoreExcitation Max (nm)Emission Max (nm)Common Applications in GPCR Assays
NBD~467~538Labeling lipids and hydrophobic binding pockets
Fluorescein~494~521Fluorescent ligands, antibody labeling
Rhodamine~550~570Fluorescent ligands, FRET assays
Cy3~550~570Fluorescent ligands, imaging
Cy5~650~670Red-shifted alternative to minimize autofluorescence

Note: The exact excitation and emission maxima can vary depending on the local environment (e.g., solvent, pH, binding to a protein).

Experimental Protocols

Protocol 1: Determining Compound Autofluorescence

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the compound in your assay buffer to cover the range of concentrations used in your experiment.

  • Prepare a "vehicle-only" control by adding the same amount of solvent used for the highest compound concentration to the assay buffer.

  • Pipette the dilutions and the control into the wells of a microplate (use a black plate to minimize background).

  • Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as your main assay.

  • Subtract the fluorescence of the vehicle-only control from the fluorescence of the compound-containing wells to determine the net autofluorescence.

Protocol 2: Correcting for the Inner Filter Effect

  • Measure the absorbance of your this compound solutions at the excitation (Aex) and emission (Aem) wavelengths of your fluorophore.

  • Measure the observed fluorescence (Fobs) of your experimental samples.

  • Apply the following correction formula:

    F_corrected = F_observed * 10^((A_ex + A_em) / 2)

    Where:

    • F_corrected is the corrected fluorescence intensity.

    • F_observed is the measured fluorescence intensity.

    • A_ex is the absorbance of the sample at the excitation wavelength.

    • A_em is the absorbance of the sample at the emission wavelength.

Signaling Pathway

The following diagram illustrates the general mechanism of mAChR antagonism by this compound.

G

Caption: Simplified signaling pathway of mAChR and its inhibition by this compound.

References

Minimizing variability in experiments with mAChR-IN-1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving mAChR-IN-1 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its primary mechanism is to block the binding of the endogenous agonist, acetylcholine, to these receptors, thereby inhibiting their downstream signaling.[3][4] mAChRs are a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5) that are involved in a wide range of physiological processes in the central and peripheral nervous systems.[5][6]

Q2: What is the reported potency of this compound? A2: The compound is reported to be a potent mAChR antagonist with an IC50 of 17 nM.[1][2] However, the specific selectivity profile across the five mAChR subtypes (M1-M5) is not readily available in public literature. Researchers should experimentally determine the subtype selectivity in their model system to ensure accurate interpretation of results.

Q3: How should I prepare stock solutions of this compound? A3: For in vitro experiments, stock solutions can be prepared in DMSO up to approximately 65 mg/mL (~123.85 mM) or in water up to 1 mg/mL (~1.91 mM).[2] When using DMSO, it is critical to use a new, anhydrous grade, as DMSO is hygroscopic and water content can significantly impact solubility.[1] If using water, sonication and gentle warming (up to 60°C) may be required to fully dissolve the compound.[1] For aqueous stocks intended for cell culture, sterile filtration through a 0.22 µm filter is recommended after dissolution.[1]

Q4: How should I store this compound and its solutions? A4: Proper storage is crucial to maintain the compound's integrity. Storage recommendations are summarized in the table below. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[1]

Q5: For in vivo studies, how should I formulate this compound? A5: A common formulation for in vivo use involves a multi-component solvent system. A recommended protocol is to sequentially add and mix the following: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] This can achieve a solubility of at least 2.17 mg/mL.[2] It is critical to prepare this working solution fresh on the day of the experiment.[1] If precipitation is observed, gentle heating or sonication can aid dissolution.[1]

Quantitative Data Summary

The following tables provide key quantitative information for this compound and comparative data for common reference antagonists.

Table 1: Physicochemical and Storage Properties of this compound

PropertyValueCitations
Molecular Formula C₂₃H₂₆ClIN₂O₂[2]
Molecular Weight 524.82 g/mol [2]
CAS Number 119391-73-0[1]
Appearance White to off-white solid powder[2]
Potency (IC50) 17 nM (overall mAChR)[1][2]
Solubility (in vitro) ~65 mg/mL in DMSO (~123.85 mM)~1 mg/mL in H₂O (~1.91 mM)[2]
Solubility (in vivo) ≥ 2.17 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[2]
Storage (Powder) -20°C for 3 years4°C for 2 years[2]
Storage (In Solvent) -80°C for 6 months-20°C for 1 month[1]

Table 2: Example Antagonist Affinities at Muscarinic Receptor Subtypes (Literature Values)

Note: This table provides reference values for well-characterized antagonists. Researchers should generate similar data for this compound in their specific assay system to confirm its selectivity profile.

AntagonistM1 (IC50/Ki)M2 (IC50/Ki)M3 (IC50/Ki)M4 (IC50/Ki)M5 (IC50/Ki)Citations
Atropine4.03 nM----[7]
Pirenzepine59.1 nM----[7]
4-DAMP10.8 nM----[7]
Methoctramine1.47 µM----[7]

Visualized Workflows and Pathways

Signaling Pathways

Muscarinic receptors signal through different G protein families depending on the subtype. This diagram illustrates the canonical pathways and the point of inhibition by an antagonist like this compound.

mAChR_Signaling cluster_Gq M1, M3, M5 Subtypes cluster_Gi M2, M4 Subtypes ACh_q Acetylcholine M_Gq mAChR (M1/3/5) ACh_q->M_Gq Activates Gq Gαq/11 M_Gq->Gq Couples Antagonist mAChR-IN-1 HCl Antagonist->M_Gq Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC ACh_i Acetylcholine M_Gi mAChR (M2/4) ACh_i->M_Gi Activates Gi Gαi/o M_Gi->Gi Couples Antagonist_i mAChR-IN-1 HCl Antagonist_i->M_Gi Blocks AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces

Canonical signaling pathways for Gq- and Gi-coupled mAChRs and antagonist action.
Experimental Workflow: Cell-Based Functional Assay

This workflow outlines the typical steps for performing a cell-based functional assay to determine the IC50 of an antagonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Culture Cells Expressing target mAChR subtype D 4. Seed Cells into 96/384-well plate A->D B 2. Prepare Serial Dilutions of mAChR-IN-1 HCl E 5. Pre-incubate Cells with mAChR-IN-1 HCl dilutions B->E C 3. Prepare Agonist Solution (at EC80 concentration) F 6. Add Agonist to stimulate cells C->F D->E E->F G 7. Incubate for signal development F->G H 8. Measure Signal (Calcium flux or cAMP level) G->H I 9. Plot Dose-Response Curve H->I J 10. Calculate IC50 Value I->J

General workflow for determining antagonist potency in a cell-based assay.

Troubleshooting Guide

Variability in experimental results can arise from multiple factors. This guide addresses common issues in a question-and-answer format.

Q: Why are my IC50 values inconsistent between experiments? A: IC50 values are highly dependent on assay conditions.[8] Several factors can cause variability:

  • Cell Passage Number & Health: Use cells with a consistent, low passage number. Cellular responses can change as cells are cultured for extended periods. Ensure cell viability is >90% before starting an experiment.

  • Agonist Concentration: The calculated IC50 of a competitive antagonist is dependent on the concentration of the agonist used for stimulation.[8] Ensure you are using a consistent concentration of agonist (typically EC50 to EC80) in every experiment.[9]

  • Reagent Stability: Ensure stock solutions of the antagonist and agonist are properly stored and have not undergone multiple freeze-thaw cycles.[1] For in vivo work, always use freshly prepared formulations.[1]

  • Incubation Times: Use consistent incubation times for compound addition and agonist stimulation. Insufficient incubation may not allow the binding to reach equilibrium.[10]

Q: My assay signal window (difference between stimulated and unstimulated controls) is too low. How can I improve it? A: A low signal window can make it difficult to resolve dose-dependent effects.

  • For cAMP Assays (M2/M4):

    • Use a PDE Inhibitor: Intracellular cAMP is rapidly degraded by phosphodiesterases (PDEs). Including a PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer is often necessary to accumulate a measurable cAMP signal.[11][12]

    • Optimize Forskolin (B1673556)/Agonist Concentration: If you are studying a Gi-coupled receptor, you must first stimulate adenylyl cyclase (e.g., with forskolin) to generate a cAMP signal that can then be inhibited by your agonist.[11] The concentration of forskolin and the reference agonist must be optimized to provide a robust signal.

  • For Calcium Flux Assays (M1/M3/M5):

    • Check Cell Density: An insufficient number of cells per well will produce a weak signal. Optimize cell seeding density.[13]

    • Receptor Expression Levels: The cell line may not be expressing sufficient quantities of the receptor. Confirm receptor expression via qPCR or another method.[13]

  • For All Assays:

    • Optimize Serum Concentration: Serum can sometimes interfere with GPCR signaling. Try reducing or removing serum from the assay buffer during the stimulation steps.

Q: I suspect the compound is precipitating in my cell culture media. What should I do? A: Solubility in aqueous assay buffers can be much lower than in pure DMSO or water.

  • Check Final DMSO Concentration: Most cell lines can tolerate up to 1% DMSO, but higher concentrations can be toxic and cause compound precipitation.[14] Aim for a final DMSO concentration of 0.5% or less in your assay wells.

  • Include a Surfactant or BSA: Adding a small amount of a non-ionic surfactant (e.g., Pluronic F-127, often included in calcium dye kits) or bovine serum albumin (BSA) to the assay buffer can help maintain compound solubility.

  • Visual Inspection: Before adding to cells, visually inspect the final diluted compound solutions for any signs of precipitation.

Q: How can I control for potential off-target effects? A: Since the full selectivity profile of this compound is not published, it is crucial to control for off-target effects.

  • Use a Parental Cell Line: Test the compound's effect on a parental cell line that does not express your target mAChR subtype. A response in these cells would indicate an off-target effect.

  • Use a Subtype-Selective Antagonist: As a control, use a well-characterized antagonist with known selectivity for your target subtype to confirm that the observed effect is mediated by that specific receptor.

  • Counter-Screening: If possible, test the compound against all five mAChR subtypes expressed in separate cell lines to build a selectivity profile.

Troubleshooting Workflow

Use this decision tree to diagnose common experimental issues.

Troubleshooting_Workflow Start Problem: Inconsistent or Noisy Data Q1 Are positive/negative controls working correctly? Start->Q1 Q2 Is there high well-to-well variability (high %CV)? Q1->Q2 Yes Sol1 Check Agonist/Antagonist Stock Solutions & Dilutions. Verify Assay Reagent Integrity. Q1->Sol1 No Q3 Is the IC50 value shifting between runs? Q2->Q3 Yes Sol2 Review Cell Plating Technique. Ensure Uniform Cell Suspension. Check for Edge Effects. Q2->Sol2 No Sol3 Standardize Agonist Concentration. Use Cells at Consistent Passage Number. Check Incubation Times. Q3->Sol3 Yes End Problem Resolved Q3->End No Sol1->End Sol2->End Sol3->End

A logical workflow for troubleshooting common experimental problems.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Weigh out an appropriate amount of this compound powder (MW: 524.82). For 1 mg, this would be: (0.001 g) / (524.82 g/mol ) = 1.905 x 10⁻⁶ mol.

    • To make a 10 mM (0.010 mol/L) stock, add the appropriate volume of anhydrous DMSO. For 1 mg, this is: (1.905 x 10⁻⁶ mol) / (0.010 mol/L) = 1.905 x 10⁻⁴ L = 190.5 µL.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into single-use tubes and store at -20°C (for up to 1 month) or -80°C (for up to 6 months).[1]

  • Working Solutions (for in vitro assays):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in your chosen assay buffer. Be mindful that the final concentration of DMSO in the assay should be kept low (ideally ≤0.5%) to avoid solvent effects.

Protocol 2: In Vitro Functional Assay - Calcium Mobilization (for Gq-coupled M1, M3, M5)

This protocol is adapted for a 96-well format using a fluorescent calcium indicator dye.

  • Cell Plating:

    • One day prior to the assay, seed cells stably expressing the M1, M3, or M5 receptor subtype into a 96-well black-walled, clear-bottom plate at a pre-optimized density.[15]

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution (e.g., Fluo-4 AM, Cal-520 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) according to the manufacturer's instructions. Many kits include a probenecid (B1678239) solution to prevent dye leakage from the cells.

    • Remove the cell culture medium from the plate and add 100 µL of the dye solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, then for 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.[16]

  • Assay Performance (using a FLIPR or similar instrument):

    • Prepare a plate containing serial dilutions of this compound (the "antagonist plate").

    • Prepare a plate containing a reference agonist (e.g., carbachol, acetylcholine) at a concentration that gives ~80% of its maximal effect (EC80) (the "agonist plate").

    • Place the cell plate and agonist plate into the instrument.

    • Program the instrument to first add a volume (e.g., 25 µL) from the antagonist plate to the cell plate. Incubate for a set time (e.g., 15-30 minutes).

    • Next, program the instrument to add a volume (e.g., 25 µL) from the agonist plate to the cell plate while simultaneously reading the fluorescence signal (e.g., Excitation ~488 nm, Emission ~525 nm) over time.

  • Data Analysis:

    • Calculate the change in fluorescence in response to the agonist at each concentration of the antagonist.

    • Normalize the data relative to controls (no antagonist = 100% response; no agonist = 0% response).

    • Plot the normalized response versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Protocol 3: In Vitro Functional Assay - cAMP Inhibition (for Gi-coupled M2, M4)

This protocol describes an antagonist-mode assay using a competitive immunoassay format (e.g., HTRF, AlphaLISA).

  • Cell Preparation:

    • Harvest cells expressing the M2 or M4 receptor and resuspend them in an assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).[11]

    • Determine cell concentration and adjust to the optimized density.

  • Assay Procedure:

    • To a 384-well white plate, add a small volume (e.g., 5 µL) of your serially diluted this compound.

    • Prepare a stimulation solution containing a reference agonist (e.g., carbachol) at its EC80 concentration and an adenylyl cyclase activator (e.g., 1 µM forskolin).[11]

    • Add the cell suspension to the stimulation solution.

    • Dispense the cell/stimulation mixture (e.g., 5 µL) into the wells containing the antagonist.

    • Incubate at room temperature for 30-60 minutes.[11]

  • cAMP Detection:

    • Add the cAMP detection reagents (e.g., labeled cAMP tracer and detection antibody) according to the manufacturer's protocol.[14]

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Read the plate on a compatible plate reader (e.g., HTRF reader).

    • Calculate the signal ratio and normalize the data to controls.

    • Plot the normalized response versus the log concentration of this compound and fit to a suitable model to determine the IC50.[11]

References

Best practices for handling and storing mAChR-IN-1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and use of mAChR-IN-1 hydrochloride. It includes frequently asked questions and troubleshooting guides to ensure the successful application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent antagonist of muscarinic cholinergic receptors (mAChRs), with a reported IC50 of 17 nM.[1][2][3] As an antagonist, it binds to mAChRs but does not activate them, thereby blocking the effects of acetylcholine (B1216132) and other muscarinic agonists. Muscarinic receptors are G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions.[4][5]

2. How should I store this compound powder?

For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] It is crucial to keep the product in a sealed container, protected from moisture and light.[1][2]

3. What are the recommended storage conditions for stock solutions?

Once dissolved in a solvent, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] For optimal stability, store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][6] Always ensure the storage container is tightly sealed.[1]

4. What solvents can be used to dissolve this compound?

This compound is soluble in several common laboratory solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) and water are typically used.[1][2] For in vivo studies, specific formulations involving co-solvents are necessary.[1][2]

5. What should I do if the compound precipitates out of solution?

If you observe precipitation or phase separation during the preparation of your solution, gentle warming and/or sonication can be used to aid dissolution.[1] Ensure the compound is fully dissolved before use in your experiments.

Data Presentation

Storage Conditions Summary
FormStorage TemperatureDurationSpecial Conditions
Powder -20°C3 yearsSealed, away from moisture and light
4°C2 yearsSealed, away from moisture and light
In Solvent -80°C6 monthsAliquoted, sealed
-20°C1 monthAliquoted, sealed

Data sourced from InvivoChem and MedchemExpress.[1][2]

Solubility Data
SolventConcentrationNotes
DMSO ~65 mg/mL (~123.85 mM)Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic.[2]
Water ~1 mg/mL (~1.91 mM)Ultrasonic and warming to 60°C may be required.[1]
In Vivo Formulation 1 ≥ 2.17 mg/mL (4.13 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
In Vivo Formulation 2 ≥ 2.17 mg/mL (4.13 mM)10% DMSO, 90% (20% SBE-β-CD in Saline)

Data sourced from InvivoChem and MedchemExpress.[1][2]

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays (e.g., Calcium Mobilization Assay)
  • Cell Culture: Plate cells expressing the target muscarinic receptor subtype (e.g., CHO or HEK293 cells) in a suitable multi-well plate and culture overnight to allow for adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired working concentrations in an appropriate assay buffer (e.g., HBSS).

  • Assay Procedure:

    • For antagonist assays, pre-incubate the cells with various concentrations of this compound for a defined period.

    • Add a known concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) to stimulate the receptor.

    • Measure the resulting signal (e.g., fluorescence in a calcium mobilization assay) using a plate reader.

  • Data Analysis: Generate dose-response curves to determine the IC50 of this compound.

Preparation of In Vivo Formulation

For a 1 mL working solution (Formulation 1):

  • Begin with a 21.7 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • It is recommended to prepare this working solution fresh on the day of the experiment.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound won't dissolve Insufficient solvent volume or low temperature.Gently warm the solution and use sonication to aid dissolution. Ensure you are using the correct solvent and concentration as per the solubility data.[1]
Inconsistent results in cell-based assays Cell passage number is too high, leading to altered receptor expression. Inconsistent cell seeding density. Repeated freeze-thaw cycles of the compound.Use cells with a consistent and low passage number. Ensure uniform cell seeding across all wells. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]
Low potency (high IC50) observed Degradation of the compound due to improper storage. Issues with assay components (e.g., agonist concentration too high).Ensure the compound has been stored correctly according to the guidelines. Optimize the agonist concentration used in the assay.
Precipitation in in vivo formulation Improper mixing of components.Add the solvents sequentially and ensure thorough mixing after each addition as described in the protocol.[2]

Visualizations

G This compound Storage Workflow cluster_powder Powder Form cluster_solution Solution Form Powder Powder Store_20C -20°C (3 years) Powder->Store_20C Long-term Store_4C 4°C (2 years) Powder->Store_4C Short-term Dissolve Dissolve in appropriate solvent Powder->Dissolve Prepare Stock Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store_80C -80°C (6 months) Aliquot->Store_80C Long-term Store_20C_sol -20°C (1 month) Aliquot->Store_20C_sol Short-term

Caption: Workflow for storing this compound.

G Antagonist Action on M3 Muscarinic Receptor Signaling ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds & Activates Antagonist mAChR-IN-1 HCl (Antagonist) Antagonist->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Contraction, Secretion) Ca->Response PKC->Response

Caption: Simplified M3 muscarinic receptor signaling pathway.

References

Validation & Comparative

Validating the Antagonist Activity of mAChR-IN-1 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, robust validation of a compound's activity is paramount. This guide provides a comparative analysis of mAChR-IN-1 (B1139293) hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, against other common mAChR antagonists. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key validation assays.

Introduction to mAChR-IN-1 Hydrochloride

This compound is a potent, non-selective antagonist of muscarinic acetylcholine receptors, with a reported IC50 of 17 nM.[1][2] It is the non-iodinated precursor to 4-iododexetimide, a radiolabeled ligand used in receptor binding studies. Understanding its binding affinity and functional antagonism across the five muscarinic receptor subtypes (M1-M5) is crucial for its application in research.

Comparative Analysis of Antagonist Affinity

The antagonist activity of this compound is best understood in the context of other well-characterized muscarinic antagonists. The following table summarizes the binding affinities (Ki in nM) of this compound (as inferred from its iodinated analogue, 127I-iododexetimide) and several common alternatives against the five human muscarinic receptor subtypes.[3][4]

AntagonistM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Selectivity Profile
127I-iododexetimide 0.337 ~1.35Not Reported~0.64~1.35M1-preferring
Atropine (B194438)2.224.324.162.383.39Non-selective
Pirenzepine (B46924)16700250100400M1-selective
Darifenacin (B195073)6.339.81.26125.910M3-selective
4-DAMP0.45.00.21.60.8M3/M1-preferring
Methoctramine (B27182)15815200100Not ReportedM2-selective
TropicamideNot ReportedNot ReportedNot Reported~100Not ReportedM4-preferring

Note: Data for 127I-iododexetimide is presented as a proxy for this compound's potential binding profile. Ki values for some antagonists are compiled from various sources and may vary based on experimental conditions.

The data indicates that while potent, 127I-iododexetimide (and by extension, this compound) exhibits only modest selectivity for the M1 receptor subtype over other muscarinic receptors.[3][4] This contrasts with more selective antagonists like pirenzepine (M1), darifenacin (M3), and methoctramine (M2).

Functional Antagonism

Beyond binding affinity, assessing the functional antagonism of a compound is critical. This is often achieved through cell-based assays that measure the inhibition of agonist-induced downstream signaling. The table below shows the functional inhibitory potency (IC50 in nM) of 127I-iododexetimide against acetylcholine-induced activity at the five human muscarinic receptor subtypes.[3]

AntagonistM1 (IC50, nM)M2 (IC50, nM)M3 (IC50, nM)M4 (IC50, nM)M5 (IC50, nM)
127I-iododexetimide 31 ~620~155~81~155

These functional data further support the M1-preferring, though not highly selective, antagonist profile of the iodinated analogue of this compound.

Experimental Protocols

To aid researchers in validating the antagonist activity of this compound or other compounds, detailed methodologies for two key experiments are provided below.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test antagonist for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable muscarinic antagonist radioligand.

  • Test antagonist: this compound.

  • Non-specific binding control: Atropine (high concentration, e.g., 1 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test antagonist.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either the assay buffer (for total binding), the test antagonist at various concentrations, or a high concentration of atropine (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay is particularly useful for assessing antagonism at Gq-coupled muscarinic receptors (M1, M3, and M5), which signal through the release of intracellular calcium.

Objective: To determine the functional potency (IC50) of a test antagonist in inhibiting agonist-induced calcium mobilization.

Materials:

  • A cell line stably expressing the muscarinic receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test antagonist: this compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.

  • Prepare serial dilutions of the test antagonist.

  • Add the test antagonist to the cell plate and incubate for a predetermined time to allow for receptor binding.

  • Place the cell plate in the fluorescence plate reader.

  • Initiate the assay by adding a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to the wells.

  • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the test antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

G Muscarinic Receptor Signaling Pathways cluster_gq Gq-coupled (M1, M3, M5) cluster_gi Gi-coupled (M2, M4) ACh_Gq Acetylcholine M_odd M1, M3, M5 ACh_Gq->M_odd Gq Gq M_odd->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ACh_Gi Acetylcholine M_even M2, M4 ACh_Gi->M_even Gi Gi M_even->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of Gq- and Gi-coupled muscarinic receptors.

G Workflow for Validating mAChR Antagonist Activity cluster_0 Assay Preparation cluster_1 Binding Assay cluster_2 Functional Assay (Calcium Flux) prep_cells Prepare Cells Expressing mAChR Subtype incubate_binding Incubate Membranes with Radioligand & Antagonist prep_cells->incubate_binding load_dye Load Cells with Calcium-sensitive Dye prep_cells->load_dye prep_reagents Prepare Reagents (Antagonist, Agonist, Buffers) prep_reagents->incubate_binding add_antagonist Add Antagonist prep_reagents->add_antagonist filter_wash Filter and Wash incubate_binding->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity analyze_binding Calculate Ki count_radioactivity->analyze_binding conclusion Compare & Characterize Antagonist Profile analyze_binding->conclusion load_dye->add_antagonist add_agonist Add Agonist & Measure Fluorescence add_antagonist->add_agonist analyze_functional Calculate IC50 add_agonist->analyze_functional analyze_functional->conclusion

Caption: Experimental workflow for validating mAChR antagonist activity.

References

A Comparative Guide to mAChR-IN-1 Hydrochloride and Atropine for Non-Selective Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists: mAChR-IN-1 hydrochloride and the classical antagonist, atropine (B194438). The objective is to present a comprehensive overview of their performance, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate antagonist for their studies.

Introduction to Non-Selective Muscarinic Antagonists

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are involved in a vast array of physiological functions, making them critical targets for therapeutic intervention. Non-selective antagonists, which block all five subtypes of mAChRs (M1-M5), are valuable tools in pharmacology and neuroscience research to elucidate the roles of the cholinergic system. Atropine, a naturally occurring tropane (B1204802) alkaloid, has long been the prototypical non-selective muscarinic antagonist.[1][2] this compound is a more recent synthetic compound also described as a potent mAChR antagonist.

Quantitative Comparison of Antagonist Potency

The following table summarizes the available quantitative data on the binding affinities (Ki or IC50) and functional potencies (pA2) of this compound and atropine across the five muscarinic receptor subtypes. It is important to note that comprehensive data for this compound is not as readily available in the public domain as it is for the well-characterized atropine.

CompoundParameterM1M2M3M4M5
mAChR-IN-1 HCl IC50 (nM)17*Data not availableData not availableData not availableData not available
pA2Data not availableData not availableData not availableData not availableData not available
Atropine Ki (nM)~1-3~1-3~1-3~1-3~1-3
pA2~8.9~9.0~9.2~8.8Data not available

Note: The IC50 value of 17 nM for this compound has been reported, but the specific assay conditions and receptor subtype were not detailed in the available literature.

Signaling Pathways and Experimental Workflow

To understand the experimental context of the data presented, the following diagrams illustrate the general signaling pathways of muscarinic receptors and a typical workflow for comparing antagonist potency.

Muscarinic Receptor Signaling Pathways cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) ACh_Gq Acetylcholine M135 M1, M3, M5 Receptor ACh_Gq->M135 Gq Gq/11 M135->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ACh_Gi Acetylcholine M24 M2, M4 Receptor ACh_Gi->M24 Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: General signaling pathways of muscarinic acetylcholine receptors.

Antagonist Comparison Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Calcium Flux) prep_membranes_binding Prepare cell membranes expressing M1-M5 receptors incubate_radioligand Incubate with radioligand (e.g., [³H]-NMS) prep_membranes_binding->incubate_radioligand add_antagonist_binding Add increasing concentrations of mAChR-IN-1 HCl or Atropine incubate_radioligand->add_antagonist_binding separate_bound Separate bound and free radioligand add_antagonist_binding->separate_bound quantify_binding Quantify radioactivity separate_bound->quantify_binding calculate_ki Calculate Ki values quantify_binding->calculate_ki compare Compare Potency and Selectivity calculate_ki->compare prep_cells_functional Culture cells expressing M1, M3, or M5 receptors load_dye Load with Ca²⁺ indicator dye prep_cells_functional->load_dye add_antagonist_functional Add increasing concentrations of mAChR-IN-1 HCl or Atropine load_dye->add_antagonist_functional stimulate_agonist Stimulate with a muscarinic agonist (e.g., carbachol) add_antagonist_functional->stimulate_agonist measure_response Measure fluorescence change stimulate_agonist->measure_response calculate_pa2 Calculate pA2 values measure_response->calculate_pa2 calculate_pa2->compare start Start start->prep_membranes_binding start->prep_cells_functional

Caption: Experimental workflow for comparing muscarinic antagonist potency.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize muscarinic receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are harvested.

  • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Reaction:

  • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Increasing concentrations of the unlabeled antagonist (this compound or atropine) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are fitted to a one-site competition binding model using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).

  • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of M1, M3, and M5 receptor activation.

1. Cell Culture and Plating:

  • Cells stably expressing M1, M3, or M5 muscarinic receptors are cultured in appropriate media.

  • The cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay reagent) in a buffered salt solution for a specified time (e.g., 1 hour) at 37°C.

3. Antagonist Incubation:

  • The dye solution is removed (for wash assays), and the cells are incubated with varying concentrations of the antagonist (this compound or atropine) for a period to allow for receptor binding (e.g., 15-30 minutes).

4. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).

  • The change in fluorescence, indicative of the intracellular calcium concentration, is monitored over time.

5. Data Analysis:

  • The antagonist's effect is quantified by the inhibition of the agonist-induced calcium response.

  • The data are plotted as the percentage of inhibition versus the antagonist concentration, and a dose-response curve is fitted to determine the IC50 value.

  • The pA2 value, a measure of antagonist potency, can be determined from the Schild equation by measuring the rightward shift of the agonist dose-response curve in the presence of different antagonist concentrations. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.[3]

Conclusion

Both this compound and atropine are effective non-selective antagonists of muscarinic acetylcholine receptors. Atropine is a well-established and extensively characterized tool with a large body of literature supporting its use. Its binding affinities and functional potencies are well-documented across the mAChR subtypes.

This compound is a potent antagonist, as indicated by its low nanomolar IC50 value. However, a comprehensive understanding of its pharmacological profile requires further investigation to determine its binding and functional activity across all five muscarinic receptor subtypes. Researchers should consider the available data and the specific requirements of their experimental design when choosing between these two antagonists. For studies requiring a well-characterized antagonist with predictable effects, atropine remains the gold standard. For novel investigations, this compound may offer a valuable alternative, pending more detailed characterization.

References

A Comparative Guide to mAChR-IN-1 Hydrochloride and Pirenzepine for M1 Muscarinic Acetylcholine Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two antagonists used in the study of the M1 muscarinic acetylcholine (B1216132) receptor (M1R): mAChR-IN-1 hydrochloride and pirenzepine (B46924). The information presented is intended to assist researchers in selecting the appropriate tool for their specific experimental needs by offering a side-by-side look at their known pharmacological properties and the methodologies used to characterize them.

Introduction to M1 Receptor Antagonists

The M1 muscarinic acetylcholine receptor, a Gq/11 protein-coupled receptor, is predominantly expressed in the central nervous system and is a key player in cognitive functions such as learning and memory. Its dysregulation has been implicated in various neurological disorders, making it a significant target for drug discovery. Selective antagonists are invaluable tools for elucidating the physiological and pathological roles of the M1 receptor.

Pirenzepine is a well-established and widely used M1-selective antagonist.[2][3][4] Its preference for the M1 receptor over other muscarinic subtypes has made it a standard reference compound in M1 receptor research for decades.[2][5]

Mechanism of Action

Both this compound and pirenzepine are competitive antagonists at muscarinic acetylcholine receptors. They bind to the receptor and block the binding of the endogenous agonist, acetylcholine (ACh), thereby preventing receptor activation and downstream signaling. The M1 receptor, upon activation, typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Quantitative Comparison of Receptor Binding and Functional Potency

The following table summarizes the available quantitative data for this compound and pirenzepine. It is important to note that a direct head-to-head comparison in the same study is not available, and the data for this compound is limited. The selectivity of pirenzepine can vary between studies depending on the experimental conditions, such as the tissue or cell line used and the radioligand employed in binding assays.

ParameterThis compoundPirenzepine
Binding Affinity (Ki, nM)
M1 ReceptorData not available16 - 21[6][7]
M2 ReceptorData not available~400[7]
M3 ReceptorData not available~400[7]
M4 ReceptorData not availableData not consistently available
M5 ReceptorData not availableData not consistently available
Functional Antagonism
IC50 (M1 Receptor)17 nM (non-specific mAChR)[1]59.1 nM (Calcium Flux Assay)[8]
pA2 (M1 Receptor)Data not available~8.0

Note: The IC50 value for this compound is reported for general muscarinic cholinergic receptors and is not specific to the M1 subtype. The selectivity of pirenzepine is generally accepted to be M1 > M4 > M3 > M2 > M5.

M1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the M1 muscarinic acetylcholine receptor.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq/11 M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine (ACh) ACh->M1R binds Antagonist mAChR-IN-1 or Pirenzepine Antagonist->M1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ (intracellular) IP3->Ca mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: M1 muscarinic receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of M1 receptor antagonists. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the M1 receptor, allowing for the determination of its binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 cells).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds (this compound, pirenzepine) at various concentrations.

  • Non-specific binding control: Atropine (1-10 µM).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound or the non-specific binding control.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an M1 receptor agonist.

Materials:

  • Cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • M1 receptor agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test compounds (this compound, pirenzepine) at various concentrations.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of the M1 agonist (typically the EC80 or EC90) to all wells and immediately start recording the fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence response in each well.

  • Generate a concentration-response curve for the antagonist and determine its IC50 value.

Experimental Workflow for Compound Comparison

The following diagram outlines a typical workflow for comparing the performance of two M1 receptor antagonists.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis mAChR_IN_1 mAChR-IN-1 HCl Binding_Assay Radioligand Binding Assay (M1-M5 Subtypes) mAChR_IN_1->Binding_Assay Functional_Assay Calcium Mobilization Assay (M1 Receptor) mAChR_IN_1->Functional_Assay Pirenzepine Pirenzepine Pirenzepine->Binding_Assay Pirenzepine->Functional_Assay Ki_determination Determine Ki values (Binding Affinity & Selectivity) Binding_Assay->Ki_determination IC50_determination Determine IC50 values (Functional Potency) Functional_Assay->IC50_determination Comparison Comparative Analysis Ki_determination->Comparison IC50_determination->Comparison

Caption: Workflow for comparing M1 receptor antagonists.

Conclusion

Both this compound and pirenzepine are valuable tools for researchers studying the M1 muscarinic acetylcholine receptor. Pirenzepine is a well-characterized antagonist with known M1 selectivity, making it a reliable choice for studies where subtype specificity is important. While this compound demonstrates high potency as a muscarinic antagonist, further research is required to fully elucidate its selectivity profile across the M1-M5 receptor subtypes. Researchers should carefully consider the available data and the specific requirements of their experimental design when choosing between these two compounds. The provided experimental protocols offer a foundation for conducting rigorous in vitro comparisons to determine the most suitable antagonist for their research goals.

References

Comparative Selectivity Profile of Muscarinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While mAChR-IN-1 hydrochloride is recognized as a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with an IC50 of 17 nM, detailed public data on its specific binding affinities and functional activities across the five muscarinic receptor subtypes (M1-M5) is limited. To provide a valuable comparative guide, this document outlines the selectivity profiles of other well-characterized mAChR modulators, offering insights into the diverse selectivity patterns observed in this class of compounds.

Comparison of Selectivity Profiles of Alternative mAChR Modulators

The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of selected muscarinic receptor modulators across the M1-M5 subtypes, showcasing a range of selectivity profiles from highly selective to non-selective.

CompoundM1M2M3M4M5Selectivity Profile
VU0255035 IC50 = 130 nM[1]IC50 > 10,000 nM[1]IC50 > 10,000 nM[1]IC50 > 10,000 nM[1]IC50 > 10,000 nM[1]Highly M1 Selective (>75-fold)[1][2]
(Rac)-5-Hydroxymethyl Tolterodine Ki = 2.3 nM[3][4]Ki = 2.0 nM[3][4]Ki = 2.5 nM[3][4]Ki = 2.8 nM[3][4]Ki = 2.9 nM[3][4]Non-selective[5]
Umeclidinium Bromide Ki = 0.05-0.16 nM (range for M1-M5)[6][7]Ki = 0.05-0.16 nM (range for M1-M5)[6][7]Ki = 0.05-0.16 nM (range for M1-M5)[6][7]Ki = 0.05-0.16 nM (range for M1-M5)[6][7]Ki = 0.05-0.16 nM (range for M1-M5)[6][7]Pan-antagonist[8]
Fesoterodine Non-selective (active metabolite is (Rac)-5-Hydroxymethyl Tolterodine)[9]Non-selective[9]

Experimental Protocols

Determining the selectivity profile of a compound across the M1-M5 muscarinic receptor subtypes typically involves a combination of radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of a test compound for each of the M1-M5 muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing each of the human M1, M2, M3, M4, and M5 receptor subtypes.

  • Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a microplate, incubate the cell membranes with the radioligand at a fixed concentration (typically at or near its Kd) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the intracellular calcium release mediated by the activation of Gq-coupled muscarinic receptors (M1, M3, and M5).

Objective: To determine the functional potency (EC50 for agonists or IC50 for antagonists) of a test compound at M1, M3, and M5 receptors.

Materials:

  • Cell lines stably expressing M1, M3, or M5 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound at various concentrations.

  • A known muscarinic agonist (e.g., carbachol).

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom microplates and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified period (e.g., 1 hour at 37°C).

  • Compound Addition:

    • For antagonist testing: Add varying concentrations of the test compound and incubate. Then, add a fixed concentration of a muscarinic agonist (e.g., an EC80 concentration of carbachol) to stimulate calcium release.

    • For agonist testing: Add varying concentrations of the test compound directly.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The fluorescence signal corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the fluorescence response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic Acetylcholine Receptor Signaling Pathways cluster_Gq Gq-coupled cluster_Gi Gi-coupled M1 M1 Receptor Gq Gαq/11 M1->Gq M3 M3 Receptor M3->Gq M5 M5 Receptor M5->Gq PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Cleaves PIP2 into Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_Gq Cellular Response Ca_PKC->Cellular_Response_Gq M2 M2 Receptor Gi Gαi/o M2->Gi M4 M4 Receptor M4->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP Production AC->cAMP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi ACh Acetylcholine (ACh) ACh->M1 ACh->M3 ACh->M5 ACh->M2 ACh->M4

Caption: Signaling pathways of M1-M5 muscarinic receptors.

Experimental Workflow for Determining mAChR Selectivity

Experimental Workflow for Determining mAChR Selectivity start Start: Test Compound binding_assay Radioligand Binding Assay (M1-M5) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization for M1, M3, M5) start->functional_assay data_analysis Data Analysis: Calculate Ki and IC50/EC50 binding_assay->data_analysis functional_assay->data_analysis selectivity_profile Determine Selectivity Profile data_analysis->selectivity_profile end End: Comparative Profile selectivity_profile->end

Caption: Workflow for mAChR selectivity profiling.

References

Cross-Reactivity Profile of mAChR-IN-1 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a reported IC50 of 17 nM.[1][2] As a member of the G-protein coupled receptor (GPCR) family, understanding the selectivity of this compound is crucial for its application in research and drug development. This guide provides a comparative overview of the cross-reactivity of this compound with other GPCRs, based on available data.

Selectivity Profile of this compound

Currently, there is a lack of publicly available, comprehensive screening data detailing the cross-reactivity of this compound against a broad panel of other GPCRs. While its high potency at mAChRs is established, its interaction with other receptor families remains largely uncharacterized in the scientific literature.

For comparison, the development of other selective muscarinic antagonists, such as VU0255035, often involves extensive selectivity screening. For instance, VU0255035, a selective M1 mAChR antagonist, was tested against a panel of over 75 GPCRs, ion channels, and transporters to confirm its specificity, showing greater than 75-fold selectivity for M1 over M2-M5 subtypes and Ki values greater than 10 µM for other targets.[3][4] This level of characterization is essential for validating a compound as a selective tool for studying a specific receptor.

Muscarinic Receptor Subtypes and Signaling

The muscarinic acetylcholine receptor family consists of five subtypes (M1-M5), which are all GPCRs.[5] These subtypes are broadly classified based on their primary G-protein coupling and downstream signaling pathways:

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).

  • M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The signaling diversity among mAChR subtypes underscores the need for selective antagonists to dissect their individual physiological roles.

Experimental Protocols for Assessing GPCR Cross-Reactivity

To evaluate the selectivity of a compound like this compound, several standard experimental protocols are employed. These assays can be broadly categorized into binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. In a competition binding assay, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation (Membranes from cells expressing target GPCR) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radiolabeled Ligand (Known affinity for target) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Separation of Bound and Free Ligand (e.g., Vacuum Filtration) Incubation->Filtration Detection Quantification of Radioactivity (Scintillation Counting) Filtration->Detection DisplacementCurve Generate Displacement Curve Detection->DisplacementCurve IC50 Determine IC50 DisplacementCurve->IC50 Ki Calculate Ki Value IC50->Ki

Caption: Workflow for a radioligand competition binding assay.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition. These assays provide information on the potency and efficacy of a compound. For GPCRs, common functional assays include measuring changes in intracellular second messengers like calcium and cAMP.

Calcium Mobilization Assay (for Gq-coupled GPCRs)

This assay is suitable for assessing the activity of compounds at Gq-coupled receptors, such as M1, M3, and M5 mAChRs. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation, intracellular calcium levels increase, leading to a change in fluorescence that can be measured.

Experimental Workflow: Calcium Mobilization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cells Expressing Target GPCR DyeLoading Loading with Calcium-Sensitive Dye Cells->DyeLoading CompoundAddition Addition of Test Compound (e.g., this compound) DyeLoading->CompoundAddition Stimulation Stimulation with Agonist CompoundAddition->Stimulation Measurement Measurement of Fluorescence Change Stimulation->Measurement ResponseCurve Generate Dose-Response Curve Measurement->ResponseCurve EC50_IC50 Determine EC50 or IC50 ResponseCurve->EC50_IC50

Caption: Workflow for a calcium mobilization functional assay.

cAMP Assay (for Gi/Gs-coupled GPCRs)

This assay is used to measure the activity of compounds at Gi-coupled (e.g., M2, M4 mAChRs) or Gs-coupled receptors. Changes in intracellular cAMP levels are quantified, typically using immunoassays or reporter gene assays.

Signaling Pathway: Muscarinic Acetylcholine Receptors

G cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1_M3_M5 M1, M3, M5 mAChRs Gq Gq/11 M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse_Gq Cellular Response Ca2->CellularResponse_Gq PKC->CellularResponse_Gq M2_M4 M2, M4 mAChRs Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA CellularResponse_Gi Cellular Response PKA->CellularResponse_Gi

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Conclusion

While this compound is a potent antagonist of muscarinic acetylcholine receptors, a comprehensive understanding of its cross-reactivity with other GPCRs is currently limited by the lack of publicly available data. For researchers utilizing this compound, it is important to be aware of this and, where possible, independently validate its selectivity for the specific application. The experimental protocols outlined above provide a framework for conducting such selectivity studies. Further research is needed to fully elucidate the off-target profile of this compound and to solidify its utility as a highly selective pharmacological tool.

References

Determining the Affinity of mAChR-IN-1 Hydrochloride: A Schild Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Antagonist Affinity: Beyond IC50

Currently, mAChR-IN-1 hydrochloride is documented as a potent muscarinic cholinergic receptor antagonist with an IC50 of 17 nM[1]. The IC50 value, representing the concentration of an inhibitor required to reduce a response by 50%, is a common measure of antagonist potency. However, it is highly dependent on the experimental conditions, particularly the concentration of the agonist used.

For a more robust and thermodynamically meaningful measure of affinity, Schild analysis is the gold standard for characterizing competitive antagonists. This method yields the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. The pA2 value is independent of the agonist concentration and provides a more accurate estimate of the antagonist's dissociation constant (Kb) at the receptor.

Comparative Affinity of Standard Muscarinic Antagonists

To provide a benchmark for future studies on this compound, the following table summarizes the pA2 values for several well-established muscarinic antagonists determined through Schild analysis across different muscarinic receptor subtypes.

AntagonistReceptor SubtypepA2 ValueTissue/System
AtropineM38.72 +/- 0.28Human Isolated Colon (Circular Muscle)[2]
AtropineM38.60 +/- 0.08Human Isolated Colon (Longitudinal Muscle)[2]
4-DAMPM39.41 +/- 0.23Human Isolated Colon (Circular Muscle)[2]
4-DAMPM39.09 +/- 0.16Human Isolated Colon (Longitudinal Muscle)[2]
PirenzepineM17.23 +/- 0.48Human Isolated Colon (Circular Muscle)[2]
PirenzepineM36.94Bovine Tracheal Smooth Muscle[3]
AF-DX 116M27.36 +/- 0.43Human Isolated Colon (Circular Muscle)[2]
AF-DX 116M36.32Bovine Tracheal Smooth Muscle[3]
HimbacineM2/M47.47 +/- 0.14Human Isolated Colon (Circular Muscle)[2]
HHSiDM37.17 +/- 0.07Human Isolated Colon (Circular Muscle)[2]
p-F-HHSiDM36.94 +/- 0.18Human Isolated Colon (Circular Muscle)[2]

Experimental Protocol: Schild Analysis for Muscarinic Antagonists

The following is a generalized protocol for performing a Schild analysis to determine the pA2 value of a muscarinic antagonist like this compound. This protocol is based on established methodologies for functional assays of muscarinic receptors.

Objective: To determine the affinity (pA2) of a test antagonist (e.g., this compound) for a specific muscarinic receptor subtype through the construction of a Schild plot.

Materials:

  • Isolated tissue preparation expressing the muscarinic receptor subtype of interest (e.g., guinea pig ileum, bovine tracheal smooth muscle, or cell lines expressing a specific human mAChR subtype).

  • Physiological salt solution (e.g., Krebs-Henseleit solution) continuously gassed with 95% O2 / 5% CO2.

  • Muscarinic agonist (e.g., carbachol, methacholine).

  • Test antagonist (this compound).

  • Reference antagonists (e.g., atropine, 4-DAMP).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Mount the isolated tissue in an organ bath containing physiological salt solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Allow the tissue to equilibrate under a resting tension for a predetermined period (e.g., 60 minutes), with periodic washing.

  • Agonist Concentration-Response Curve (Control):

    • Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximal response is achieved.

    • Wash the tissue extensively to return to baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of the antagonist (e.g., this compound) into the organ bath and allow it to incubate with the tissue for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the same agonist. A rightward shift in the curve is expected for a competitive antagonist.

  • Repeat with Multiple Antagonist Concentrations:

    • Wash the tissue thoroughly and allow it to recover.

    • Repeat steps 3 and 4 with at least two other increasing concentrations of the antagonist.

  • Data Analysis:

    • For each antagonist concentration, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the data points.

    • The pA2 value is the x-intercept of the regression line. The slope of the line should be close to 1 for competitive antagonism.

Visualizing the Process and Pathway

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Tissue Preparation & Equilibration B Generate Control Agonist Concentration-Response Curve A->B C Incubate with Antagonist Concentration 1 B->C D Generate Agonist Curve with Antagonist 1 C->D E Washout D->E G Calculate Dose Ratios (DR) D->G F Repeat with Increasing Antagonist Concentrations E->F F->D H Construct Schild Plot (log(DR-1) vs -log[Antagonist]) G->H I Determine pA2 Value (x-intercept) H->I

Schild Analysis Experimental Workflow

Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist Antagonist Action mAChR mAChR (M1, M3, M5) Gq Gq/11 mAChR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response Antagonist mAChR-IN-1 HCl Antagonist->mAChR Blocks Acetylcholine (B1216132) Binding

Gq-Coupled Muscarinic Receptor Signaling Pathway

Conclusion

While direct Schild analysis data for this compound is not yet published, the established protocols and comparative data for other muscarinic antagonists provide a clear path forward for its characterization. By employing Schild analysis, researchers can obtain a robust and reliable measure of its affinity, allowing for a more accurate comparison with existing muscarinic antagonists and facilitating its further development as a research tool or therapeutic agent. The provided experimental framework and comparative data serve as a valuable resource for scientists undertaking these investigations.

References

A Comparative Guide to Validating mAChR-IN-1 Hydrochloride Specificity Using Muscarinic Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for utilizing muscarinic acetylcholine (B1216132) receptor (mAChR) knockout (KO) mouse models to rigorously validate the in vivo specificity of mAChR-IN-1 hydrochloride , a potent muscarinic antagonist.[1][2][3] Due to the structural conservation among the five mAChR subtypes (M1-M5), confirming the precise target engagement of a small molecule inhibitor is critical for accurate preclinical assessment and predicting its therapeutic window and potential side effects.

The use of genetic knockout models offers the most definitive approach to dissecting pharmacologic specificity.[4][5][6] By comparing the physiological and behavioral effects of this compound in wild-type (WT) animals versus mice lacking a specific mAChR subtype, researchers can unequivocally identify the receptor(s) responsible for the compound's observed activity. An effect that is present in WT mice but absent in a specific KO strain is directly attributable to the action of the compound on that knocked-out receptor.

This guide outlines the core signaling pathways of mAChRs, presents a detailed, robust experimental protocol for specificity testing, and provides a hypothetical dataset to illustrate the expected outcomes when validating a selective M1 antagonist.

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are broadly categorized into two major signaling families based on their G protein coupling.[7][8][9]

  • Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][10] This pathway is crucial for neuronal excitation, smooth muscle contraction, and glandular secretion.[5][11]

  • Gi/o-Coupled Receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9] This pathway is primarily associated with inhibitory effects, such as slowing the heart rate and reducing neurotransmitter release from presynaptic terminals.[5]

mAChR_Signaling_Pathways cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway M1 M1, M3, M5 PLC Phospholipase C (PLC) M1->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC M2 M2, M4 AC Adenylyl Cyclase (AC) M2->AC Inhibits cAMP Decreased cAMP AC->cAMP ACh Acetylcholine (ACh) ACh->M1 ACh->M2

Caption: Overview of the two primary mAChR signaling cascades.

Comparative Data: Hypothetical Results for an M1-Selective Antagonist

The following table summarizes hypothetical data from a series of experiments designed to test the M1-selectivity of this compound. The data illustrate how the compound's effects on M1-mediated functions (e.g., cognition, locomotor activity) are abolished specifically in the M1 KO mice, while its lack of effect on functions mediated by other subtypes (e.g., bradycardia, salivation) remains consistent across all genotypes.

Genotype Treatment Cognitive Performance (Novel Object Recognition Index) Locomotor Activity (Total Distance, meters) Pilocarpine-Induced Salivation (mg/5 min) Oxotremorine-Induced Bradycardia (Δ Heart Rate, bpm)
Wild-Type (WT) Vehicle0.65 ± 0.04150 ± 1245 ± 5-150 ± 15
mAChR-IN-1 (10 mg/kg)0.49 ± 0.05 195 ± 15 43 ± 6-145 ± 18
M1 KO Vehicle0.51 ± 0.06210 ± 1848 ± 4-152 ± 12
mAChR-IN-1 (10 mg/kg)0.50 ± 0.05 205 ± 20 46 ± 5-148 ± 16
M2 KO Vehicle0.64 ± 0.05155 ± 1444 ± 6-25 ± 8
mAChR-IN-1 (10 mg/kg)0.50 ± 0.04 198 ± 16 42 ± 5-28 ± 10
M3 KO Vehicle0.66 ± 0.04148 ± 115 ± 2 -148 ± 14
mAChR-IN-1 (10 mg/kg)0.48 ± 0.06 190 ± 14 6 ± 3-155 ± 11
M4 KO Vehicle0.63 ± 0.06175 ± 1646 ± 7-155 ± 13
mAChR-IN-1 (10 mg/kg)0.49 ± 0.05 201 ± 19 44 ± 6-151 ± 17

*p < 0.05 vs. Vehicle; **p < 0.05 vs. WT Vehicle, indicating a baseline phenotype change. Note: Data are represented as Mean ± SEM. This hypothetical data shows that the cognitive impairment and hyperactivity induced by mAChR-IN-1 are absent in M1 KO mice, strongly supporting M1-receptor-mediated action. The lack of effect on salivation (M3-mediated) and bradycardia (M2-mediated) across all genotypes suggests high selectivity.

Experimental Protocols

A robust validation strategy involves a battery of behavioral and physiological tests, leveraging the known phenotypes of the mAChR KO mice.[4][5][12]

General Experimental Workflow

The overall process involves systematic comparison across genotypes under identical conditions.

Experimental_Workflow cluster_animals Animal Cohorts cluster_treatment Treatment Groups (for each genotype) cluster_assays Assessment Battery WT Wild-Type (WT) Vehicle Vehicle Control WT->Vehicle Drug mAChR-IN-1 HCl WT->Drug M1_KO M1 KO M1_KO->Vehicle M1_KO->Drug M2_KO M2 KO M2_KO->Vehicle M2_KO->Drug M3_KO M3 KO M3_KO->Vehicle M3_KO->Drug M4_KO M4 KO M4_KO->Vehicle M4_KO->Drug M5_KO M5 KO M5_KO->Vehicle M5_KO->Drug Behavior Behavioral Assays (Locomotion, Cognition) Vehicle->Behavior Physiology Physiological Assays (Salivation, Heart Rate, Temp) Vehicle->Physiology Drug->Behavior Drug->Physiology Analysis Data Analysis (ANOVA, t-tests) Behavior->Analysis Physiology->Analysis Conclusion Determine Receptor Specificity Analysis->Conclusion

Caption: Workflow for validating drug specificity using KO models.

Detailed Protocol: Open Field Test for Locomotor Activity

This test is used to assess baseline and drug-induced changes in exploratory behavior and hyperactivity. M1 and M4 KO mice are known to exhibit hyperactivity, providing a clear baseline to assess the drug's impact.[4][12][13]

  • Animals: Adult (8-12 weeks old) male wild-type, M1 KO, M2 KO, M3 KO, and M4 KO mice.[14] Animals should be littermates when possible and habituated to the testing room for at least 60 minutes prior to the experiment.

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of non-reflective material, equipped with an overhead camera and automated tracking software. The arena should be cleaned thoroughly with 70% ethanol (B145695) between each trial.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., saline or 5% DMSO/5% Tween 80 in saline).

    • Administer a predetermined dose (e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before placing the mouse in the arena.

  • Procedure:

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a 30-minute session.

    • Record the session using the tracking software.

    • At the end of the session, return the mouse to its home cage.

  • Data Analysis:

    • Quantify the total distance traveled (in meters), time spent in the center zone versus the periphery, and rearing frequency.

    • Compare the effects of this compound relative to vehicle for each genotype using a two-way ANOVA, followed by post-hoc tests to identify significant differences.

    • Expected Outcome for M1 Specificity: A significant increase in locomotor activity in WT, M2, M3, and M4 KO mice treated with the compound, but no significant change in the M1 KO group compared to its vehicle control.

Supportive Physiological Assays

To build a comprehensive specificity profile, complement behavioral tests with physiological assays targeting functions mediated by other mAChR subtypes.

  • M3-Mediated Salivation:

    • Anesthetize mice and collect pre-weighed cotton balls.

    • Administer the muscarinic agonist pilocarpine (B147212) to induce salivation.

    • In a separate experiment, pre-treat with this compound 30 minutes before pilocarpine administration.

    • Place a cotton ball in the mouse's mouth for a set time (e.g., 5 minutes).

    • Weigh the cotton ball to determine the amount of saliva produced.

    • Expected Outcome for M1 Specificity: this compound should fail to block pilocarpine-induced salivation in any genotype, as this response is primarily mediated by M3 receptors.[5]

  • M2-Mediated Bradycardia:

    • Implant telemetry devices to measure heart rate and body temperature in conscious, freely moving mice.

    • Establish a stable baseline heart rate.

    • Administer the muscarinic agonist oxotremorine (B1194727) to induce a drop in heart rate (bradycardia).

    • In a separate experiment, pre-treat with this compound before the oxotremorine challenge.

    • Expected Outcome for M1 Specificity: The compound should not prevent oxotremorine-induced bradycardia in WT or any KO strain, as this is a classic M2-mediated response.[5] The M2 KO mice will serve as a crucial control, showing a blunted response to oxotremorine.

By employing this multi-faceted approach, researchers can generate a robust and compelling data package to definitively characterize the in vivo specificity of this compound, providing critical insights for its continued development.

References

A Comparative Analysis of mAChR-IN-1 Hydrochloride and VU0255035: Potency, Selectivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key muscarinic acetylcholine (B1216132) receptor antagonists: mAChR-IN-1 hydrochloride and VU0255035. This analysis is supported by experimental data on their binding affinities, functional potencies, and selectivity profiles, offering insights into their potential applications in neuroscience and pharmacology.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. With five subtypes (M1-M5) exhibiting distinct tissue distribution and signaling pathways, the development of subtype-selective antagonists is crucial for dissecting their physiological roles and for therapeutic intervention in various disorders. This guide focuses on a comparative analysis of two commercially available antagonists: this compound, also known as 4-iododexetimide, and VU0255035.

Chemical and Pharmacological Profile

Both this compound and VU0255035 are potent antagonists at muscarinic receptors, yet they exhibit distinct profiles in terms of their selectivity for the M1 subtype.

This compound (4-iododexetimide) is a potent, high-affinity antagonist with a notable preference for the M1 receptor subtype.[1][2] Its high affinity makes it a valuable tool for in vitro and in vivo studies of M1 receptor function.

VU0255035 is a highly selective M1 muscarinic receptor antagonist.[1] It was developed as a tool compound to probe the function of the M1 receptor with minimal off-target effects at other muscarinic receptor subtypes.[1] Its high selectivity and brain penetrant properties make it particularly useful for in vivo studies.

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the key quantitative data for this compound and VU0255035, highlighting their differences in binding affinity and functional potency.

Table 1: Muscarinic Receptor Binding Affinity (Ki, nM)

CompoundM1M2M3M4M5Selectivity (M1 vs other subtypes)
mAChR-IN-1 HCl 0.337[2]0.64[2]5.69[2]1.18[2]1.25[2]M1/M2: ~1.9-foldM1/M3: ~16.9-foldM1/M4: ~3.5-foldM1/M5: ~3.7-fold
VU0255035 14.87>1000>1000>1000>1000>75-fold

Note: Ki values for mAChR-IN-1 HCl were determined using human recombinant receptors expressed in Chinese hamster ovary (CHO) cells.[2] Ki values for VU0255035 are from radioligand binding assays.

Table 2: Functional Antagonist Potency (IC50, nM)

CompoundM1M2M3M4M5
mAChR-IN-1 HCl 31[2]81[2]642[2]132[2]129[2]
VU0255035 ~130>10,000>10,000>10,000>10,000

Note: IC50 values for mAChR-IN-1 HCl were determined using a GTPγS binding assay.[2] IC50 values for VU0255035 were determined in a functional cell-based calcium mobilization assay.

Mechanism of Action and Signaling Pathways

Both compounds act as competitive antagonists at muscarinic receptors, blocking the binding of the endogenous agonist acetylcholine and thereby inhibiting downstream signaling. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

cluster_M1_M3_M5 M1/M3/M5 Receptor Signaling cluster_M2_M4 M2/M4 Receptor Signaling ACh_M1 Acetylcholine M1R M1/M3/M5 Receptor ACh_M1->M1R Gq Gq/11 M1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Antagonist_M1 mAChR-IN-1 HCl VU0255035 Antagonist_M1->M1R blocks ACh_M2 Acetylcholine M2R M2/M4 Receptor ACh_M2->M2R Gi Gi/o M2R->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Antagonist_M2 mAChR-IN-1 HCl Antagonist_M2->M2R blocks

Figure 1. Signaling pathways of muscarinic acetylcholine receptors.

Experimental Protocols

The data presented in this guide were generated using standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation: CHO cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are harvested and homogenized in a binding buffer. The cell membranes are then isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled test compound (this compound or VU0255035).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membranes (CHO cells with hM1-hM5) incubate Incubate Membranes with [³H]-NMS and Test Compound prep->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (IC₅₀ and Ki determination) count->analyze

Figure 2. Radioligand Binding Assay Workflow.
Functional Antagonism Assay (for IC50 determination)

This assay measures the functional activity of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.

  • Assay Reaction: Membranes are incubated with a fixed concentration of an agonist (e.g., acetylcholine) to stimulate the receptor, in the presence of varying concentrations of the antagonist (this compound). [35S]GTPγS is also included in the reaction mixture.

  • Separation and Detection: The reaction is stopped, and the amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting after separation of bound and free radioligand.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its IC50 value.

This assay is used for Gq-coupled receptors (M1, M3, M5) and measures the increase in intracellular calcium concentration upon receptor activation.

  • Cell Culture and Dye Loading: Cells expressing the target receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are first incubated with varying concentrations of the antagonist (VU0255035).

  • Agonist Stimulation and Signal Detection: An agonist (e.g., acetylcholine) is then added to stimulate the receptor, and the resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium signal is analyzed to determine its IC50 value.

Conclusion

Both this compound and VU0255035 are valuable pharmacological tools for studying muscarinic receptor function.

  • This compound (4-iododexetimide) is a very high-affinity antagonist with a moderate preference for the M1 receptor. Its high potency makes it suitable for applications where strong receptor blockade is desired, though its lower selectivity should be considered when interpreting results.

  • VU0255035 stands out for its exceptional selectivity for the M1 receptor over other muscarinic subtypes. This makes it the preferred tool for studies aiming to specifically elucidate the role of the M1 receptor in complex biological systems, particularly in vivo, where off-target effects can be a significant concern.

The choice between these two compounds will ultimately depend on the specific experimental goals, with this compound offering high potency and VU0255035 providing superior subtype selectivity. Researchers should carefully consider the pharmacological profiles presented in this guide to select the most appropriate tool for their studies.

References

A Comparative Analysis of M1 Muscarinic Acetylcholine Receptor Selectivity: mAChR-IN-1 Hydrochloride versus Telenzepine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of specific receptor subtypes is a cornerstone of modern therapeutics. In the realm of muscarinic acetylcholine (B1216132) receptors (mAChRs), achieving selectivity, particularly for the M1 subtype implicated in cognitive function, remains a key objective. This guide provides a comparative overview of two notable antagonists, mAChR-IN-1 hydrochloride and telenzepine (B1681252), with a focus on their M1 receptor selectivity.

While both compounds are recognized as potent muscarinic antagonists, a direct, comprehensive comparison of their M1 selectivity has been hampered by the limited availability of public data for this compound across all five muscarinic receptor subtypes (M1-M5). Telenzepine, a more established compound, has been more extensively characterized, demonstrating a clear preference for the M1 receptor.

Quantitative Analysis of Binding Affinities

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)M1/M2 Selectivity RatioM1/M3 Selectivity RatioM1/M4 Selectivity RatioM1/M5 Selectivity Ratio
This compound ---------
Telenzepine 0.94[1][2]17.8[1][2]---~19---

This compound is a potent, novel antagonist of muscarinic acetylcholine receptors[3]. It has a reported IC50 of 17 nM for muscarinic acetylcholine receptors (mAChRs)[4]. However, specific binding affinities for the individual M1-M5 subtypes are not detailed in currently available literature, making a precise assessment of its M1 selectivity impossible at this time.

Telenzepine is recognized for its selectivity for the M1 receptor subtype[5][6]. Experimental data demonstrates that telenzepine binds to M1 receptors with a Ki of 0.94 nmol/l and to M2 receptors with a Ki of 17.8 nmol/l, indicating an approximately 19-fold selectivity for the M1 subtype over the M2 subtype[1][2]. This preference for M1 receptors has been a key feature of its pharmacological profile.

Signaling Pathways and Experimental Considerations

The M1 muscarinic receptor, upon activation by acetylcholine, primarily couples to Gq/11 G-proteins. This initiates a signaling cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds to Gq/11 Gq/11 M1R->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

M1 Muscarinic Receptor Signaling Pathway

Experimental Protocols

The determination of binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) is crucial for comparing the selectivity of compounds like this compound and telenzepine. These values are typically obtained through radioligand binding assays.

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for a specific muscarinic receptor subtype.

Radioligand_Binding_Assay Start Start Assay Prepare_Membranes Prepare cell membranes expressing the target muscarinic receptor subtype Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) and varying concentrations of the test compound Prepare_Membranes->Incubate Equilibrate Allow to reach equilibrium Incubate->Equilibrate Separate Separate bound from free radioligand (e.g., via filtration) Equilibrate->Separate Measure_Radioactivity Measure radioactivity of the bound fraction using a scintillation counter Separate->Measure_Radioactivity Analyze_Data Analyze data to determine IC50 and calculate Ki Measure_Radioactivity->Analyze_Data End End Assay Analyze_Data->End

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS)).

  • Test compound (this compound or telenzepine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like atropine).

  • Filter plates and vacuum manifold.

  • Scintillation fluid and scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes, radioligand, and test compounds to their final concentrations in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, radioligand, and either the test compound or the non-specific binding control. The total volume is typically 100-200 µL.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to generate a competition binding curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

Based on the currently available data, telenzepine demonstrates clear M1 selectivity over the M2 receptor. A definitive comparison with this compound is not yet possible due to the absence of a complete binding affinity profile for the latter across all muscarinic receptor subtypes. Further research to elucidate the full binding profile of this compound is necessary to accurately assess its M1 selectivity and its potential advantages over existing M1-selective antagonists like telenzepine. Researchers are encouraged to consult the latest publications and manufacturer's data for the most up-to-date information.

References

Assessing the Blood-Brain Barrier Penetration of mAChR-IN-1 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics targeting the central nervous system (CNS) is critically dependent on the ability of these molecules to effectively cross the blood-brain barrier (BBB). This guide provides a comparative assessment of the potential BBB penetration of mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in relation to other well-characterized mAChR modulators. Due to the current lack of publicly available experimental data on the BBB penetration of this compound, this document focuses on a predictive analysis based on its physicochemical properties and outlines the definitive experimental protocols required to empirically determine its CNS permeability.

Predictive Physicochemical Analysis

A primary assessment of a compound's ability to cross the BBB can be inferred from its physicochemical properties, often evaluated against frameworks like Lipinski's rule of five. While adherence to these rules does not guarantee BBB penetration, violations can indicate a lower probability of passive diffusion into the CNS.[1][2][3][4]

Table 1: Physicochemical Properties and Known BBB Penetration of Selected Muscarinic Receptor Modulators

CompoundMolecular FormulaMolecular Weight ( g/mol )Known/Predicted BBB PenetrationPrimary Clinical Use/Indication
This compound C23H26ClIN2O2524.82[5]To Be Determined Research Compound
TrihexyphenidylC20H31NO301.47Yes (High)[6]Parkinson's Disease[6]
XanomelineC14H20N2OS264.39Yes[7]Schizophrenia[7]
PirenzepineC19H21N5O2351.40Low/Difficult[8]Peptic Ulcers[8]
TrospiumC25H30NO3392.51No[9]Overactive Bladder[9]

Note: The prediction for this compound is based on its molecular weight, which exceeds the typical recommendation of <500 Da for CNS-active drugs, suggesting that its passive diffusion across the BBB may be limited. However, other factors such as lipophilicity and the presence of active transport mechanisms can significantly influence BBB penetration.

Experimental Protocols for Determining BBB Penetration

To definitively assess the BBB penetration of this compound, a combination of in vivo and in vitro experimental models is recommended.

In Vivo Microdialysis

This technique allows for the direct measurement of the unbound drug concentration in the brain's interstitial fluid, providing a robust assessment of BBB penetration under physiological conditions.[10][11][12]

Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Probe Implantation: A microdialysis probe is stereotactically implanted into the target brain region (e.g., striatum or hippocampus). A second probe is inserted into the jugular vein for simultaneous blood sampling.

  • Compound Administration: this compound is administered systemically, typically via intravenous infusion, at a pharmacologically relevant dose.

  • Sample Collection: Dialysate samples are collected from both the brain and blood probes at regular intervals over a defined time course.

  • Analysis: The concentration of this compound in the dialysate is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: The brain-to-plasma concentration ratio of the unbound drug is calculated to determine the extent of BBB penetration.

In Vivo Microdialysis Workflow
In Vitro Transwell BBB Model

This model provides a high-throughput method for assessing the permeability of a compound across a monolayer of brain endothelial cells, simulating the BBB.[13][14][15][16][17]

Protocol:

  • Cell Culture: A monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) is cultured on a microporous membrane within a Transwell insert. Co-culture with astrocytes and pericytes on the basolateral side can enhance barrier properties.

  • Barrier Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay: A known concentration of this compound is added to the apical (blood side) chamber.

  • Sample Collection: Samples are collected from the basolateral (brain side) chamber at various time points.

  • Analysis: The concentration of the compound in the basolateral samples is quantified by LC-MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the endothelial monolayer.

G cluster_vitro In Vitro Transwell Assay Workflow Cell_Culture Cell Culture hCMEC/D3 monolayer on Transwell insert Barrier_Integrity Barrier Integrity Check Measure TEER Cell_Culture->Barrier_Integrity Permeability_Assay Permeability Assay Add mAChR-IN-1 HCl to apical chamber Barrier_Integrity->Permeability_Assay Sample_Collection Sample Collection Collect from basolateral chamber Permeability_Assay->Sample_Collection Analysis LC-MS Analysis Quantify compound concentration Sample_Collection->Analysis Data_Interpretation Data Interpretation Calculate Papp value Analysis->Data_Interpretation

In Vitro Transwell Assay Workflow

Muscarinic Receptor Signaling Pathway

mAChR-IN-1 is an antagonist of muscarinic acetylcholine receptors. The M1, M3, and M5 subtypes of these receptors are coupled to Gq proteins. Upon activation by acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). As an antagonist, mAChR-IN-1 would block this signaling cascade.[18][19][20][21][22][23]

G Acetylcholine Acetylcholine mAChR_M1 M1 mAChR Acetylcholine->mAChR_M1 Gq_protein Gq Protein mAChR_M1->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response mAChR_IN_1 mAChR-IN-1 HCl mAChR_IN_1->mAChR_M1 blocks

M1 Muscarinic Receptor Gq Signaling Pathway

Conclusion

While this compound is a potent antagonist of muscarinic acetylcholine receptors, its large molecular weight suggests that it may have limited ability to passively cross the blood-brain barrier. However, this predictive analysis is not conclusive. The definitive assessment of its CNS penetration requires empirical testing using established in vivo and in vitro methodologies as detailed in this guide. The results of such studies will be crucial for determining the potential utility of this compound in CNS-related research and drug development.

References

Safety Operating Guide

Proper Disposal Procedures for mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of mAChR-IN-1 hydrochloride for research purposes. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general principles for handling potent, pharmacologically active, non-controlled substances and hydrochloride salts. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

This compound is a potent muscarinic cholinergic receptor antagonist with an IC50 of 17 nM.[1] Its high potency necessitates careful handling and disposal to prevent accidental exposure and environmental contamination. The hydrochloride salt form also means the compound is acidic and may be corrosive or irritating.[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to wear the appropriate personal protective equipment to minimize exposure risks.[2][3]

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use.[4]

  • Body Protection: A laboratory coat or protective suit.

  • Respiratory Protection: A dust mask or respirator is recommended when handling the solid form to prevent inhalation.[2]

Disposal of Unused or Waste this compound

Due to its pharmacological activity, this compound should be treated as potentially hazardous waste. Under no circumstances should this compound be disposed of down the drain without proper treatment and verification of local regulations.

Step 1: Neutralization of Hydrochloride Component

This procedure should be performed in a chemical fume hood.[2][4]

  • Dilution: For the solid compound, slowly dissolve it in a suitable amount of water in a beaker. As a general safety rule, always add the chemical to the water.[3]

  • Neutralization: Gradually add a weak base, such as sodium bicarbonate (baking soda), to the solution. The reaction is complete when fizzing ceases.[3]

  • pH Verification: Use a pH meter or pH paper to confirm that the solution's pH is within a neutral range, typically between 6.0 and 8.0.[2][3]

Step 2: Collection and Final Disposal

  • Waste Container: Transfer the neutralized solution into a designated, sealed, and clearly labeled hazardous waste container.[2] The label should include the chemical name ("Neutralized this compound Solution") and any other information required by your institution.

  • EHS Coordination: Contact your institution's EHS department for collection and final disposal of the chemical waste. Do not mix this waste with other chemical waste streams unless explicitly approved by the EHS office.[5]

Disposal of Empty Containers

Residue in "empty" containers can still pose a hazard.[6]

  • Decontamination: Rinse the empty container multiple times with a suitable solvent (e.g., water).

  • Collect Rinsate: The rinsate should be collected and treated as chemical waste, following the neutralization and collection procedure described above.

  • Final Container Disposal: Once decontaminated, the container can be disposed of in accordance with standard laboratory procedures for glass or plastic waste.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Solid Spills:

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[6]

    • Carefully sweep the material into a designated hazardous waste container.[2]

    • Decontaminate the area with a suitable detergent and water.

    • All cleanup materials must be collected and disposed of as hazardous waste.

  • Liquid Spills (Solution):

    • Contain the spill using absorbent pads or other suitable materials.

    • Once absorbed, collect the materials and place them in a sealed, labeled hazardous waste container.[4]

    • Decontaminate the spill area thoroughly.

Data Presentation: Chemical Waste Log

Maintaining an accurate waste log is a critical component of laboratory safety and regulatory compliance.

Date of GenerationChemical NamePhysical StateQuantity (g or mL)pH (Post-Neutralization)Generated By (Name)Date of DisposalEHS Waste ID
This compound

Mandatory Visualizations

DisposalDecisionTree start Start: Disposal of This compound ppe Wear Full PPE start->ppe waste_type What is being disposed of? ppe->waste_type unused Unused/Waste Compound waste_type->unused Bulk Material empty_container Empty Container waste_type->empty_container Container spill Spill Cleanup Material waste_type->spill Spill Debris neutralize Neutralize with Weak Base in Fume Hood unused->neutralize rinse Rinse Container x3 empty_container->rinse collect_waste Collect in Labeled Hazardous Waste Container spill->collect_waste verify_ph Verify pH is 6-8 neutralize->verify_ph verify_ph->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs collect_rinsate Collect Rinsate as Waste rinse->collect_rinsate dispose_clean Dispose of Clean Container in Regular Lab Waste rinse->dispose_clean collect_rinsate->neutralize

Caption: Decision tree for the disposal of this compound.

AntagonistAction cluster_system Cholinergic Synapse ACh Acetylcholine (ACh) (Neurotransmitter) mAChR Muscarinic Receptor ACh->mAChR Binds to... Cell Target Cell mAChR->Cell Located on mAChR_IN_1 This compound (Antagonist) mAChR_IN_1->mAChR Competitively Blocks Response Blocked Cellular Response Cell->Response Leads to

Caption: Mechanism of action: this compound as a competitive antagonist.

References

Safeguarding Research: A Comprehensive Guide to Handling mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling mAChR-IN-1 hydrochloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

As a potent muscarinic cholinergic receptor (mAChR) antagonist with an IC50 of 17 nM, this compound requires meticulous handling to prevent accidental exposure.[1][2] The hydrochloride salt form may also present additional hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when working with this compound in solid or solution form. The following table summarizes the required equipment, its purpose, and specifications.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to prevent the spread of contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from airborne particles of the solid compound and from splashes of solutions.
Body Protection A dedicated, disposable lab coat or a protective suit made of a material that can be decontaminated.Prevents contamination of personal clothing. Protective garments should be removed before leaving the designated work area. For potent compounds, non-woven materials like Tyvek® may offer enhanced protection.[3]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is recommended when handling the powder outside of a containment system (e.g., fume hood, glove box).Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a thorough risk assessment of the specific procedure. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[4]
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should occur within a designated and clearly labeled area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.

  • Preparation: Before handling the compound, ensure that all necessary PPE is correctly donned. Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Weighing (Solid Form):

    • Perform all weighing operations within a chemical fume hood or a balance enclosure.

    • Use dedicated, clean spatulas and weighing papers.

    • Handle the container with care to avoid generating dust.

  • Solution Preparation:

    • Add the solvent to the solid compound slowly to prevent splashing.

    • If sonication is required for dissolution, ensure the container is securely capped.

  • Post-Handling:

    • After handling, carefully remove the outer pair of gloves and dispose of them as solid chemical waste.

    • Wipe down all surfaces in the work area with an appropriate decontaminating solution.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips, absorbent liners) are considered chemical waste.

    • Collect these materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.

    • As a hydrochloride salt, the waste may be acidic. Neutralization with a suitable base (e.g., sodium bicarbonate) may be required before disposal, in accordance with local regulations.[5][6] Always add the base slowly and monitor the pH. The reaction should be performed in a well-ventilated area.

  • "Empty" Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of in accordance with institutional guidelines for hazardous waste containers.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

For any exposure, it is important to have the Safety Data Sheet (SDS) available for medical personnel.

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve container_waste Manage Empty Containers weigh->container_waste After emptying decontaminate Decontaminate Work Area dissolve->decontaminate After experiment liquid_waste Collect Liquid Waste dissolve->liquid_waste Dispose of solutions remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash solid_waste Collect Solid Waste remove_ppe->solid_waste Dispose of contaminated PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.